Levophacetoperane-D3 chemical structure and molecular weight
An In-Depth Technical Guide to Levophacetoperane-D3 Abstract Levophacetoperane, the (R,R)-enantiomer of phacetoperane, is a central nervous system stimulant that functions as a competitive inhibitor of norepinephrine and...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to Levophacetoperane-D3
Abstract
Levophacetoperane, the (R,R)-enantiomer of phacetoperane, is a central nervous system stimulant that functions as a competitive inhibitor of norepinephrine and dopamine uptake.[1][2] Its deuterated isotopologue, Levophacetoperane-D3, serves as an indispensable tool in modern analytical chemistry, particularly in pharmacokinetic and metabolic studies requiring high precision and accuracy. This guide provides a comprehensive overview of the chemical structure, molecular properties, and critical applications of Levophacetoperane-D3 for researchers, medicinal chemists, and drug development professionals. We will delve into the rationale behind isotopic labeling, present its physicochemical data, and provide an exemplary analytical protocol illustrating its use as an internal standard in mass spectrometry-based quantification.
Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of Levophacetoperane-D3 begins with its chemical structure and how it relates to its non-labeled parent compound.
Chemical Structure
Levophacetoperane is structurally defined as [(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate.[3] The "-D3" designation indicates that three hydrogen atoms have been replaced by deuterium atoms. In commercially available standards, this substitution typically occurs on the methyl group of the acetate moiety, a position that is chemically stable and provides a distinct mass shift for analytical purposes.[4]
Isotopic Purity Specifications for Levophacetoperane-D3: A Technical Guide for LC-MS/MS Bioanalysis
Executive Summary Levophacetoperane (also known as phacetoperane or NLS-3) is the (R,R)-enantiomer and reverse ester of methylphenidate. It has recently seen a resurgence in clinical research as a potent, well-tolerated...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Levophacetoperane (also known as phacetoperane or NLS-3) is the (R,R)-enantiomer and reverse ester of methylphenidate. It has recently seen a resurgence in clinical research as a potent, well-tolerated psychostimulant for attention-deficit/hyperactivity disorder (ADHD) 1[1]. To support rigorous pharmacokinetic (PK) and toxicokinetic profiling during drug development, highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies are required. The cornerstone of these quantitative assays is the Stable Isotope-Labeled Internal Standard (SIL-IS), specifically Levophacetoperane-D3. This guide details the critical isotopic purity specifications for Levophacetoperane-D3, explaining the causality behind these strict limits and providing a self-validating protocol for their empirical determination.
Molecular Architecture & Deuterium Site Selection
Levophacetoperane (C14H19NO2) consists of a piperidine ring, a phenyl group, and an acetate ester. When engineering Levophacetoperane-D3 (CAS 24558-01-8 for the unlabeled base) 2[2], the structural placement of the three deuterium atoms is an analytical imperative.
Causality of Site Selection: Deuterating the piperidine nitrogen is synthetically straightforward but analytically disastrous, as the amine proton undergoes rapid hydrogen-deuterium (H/D) exchange in aqueous biofluids (e.g., plasma, urine). Conversely, labeling the acetate methyl group (-O-CO-CD3) provides a non-exchangeable, thermodynamically stable site. This yields a +3 Da mass shift (m/z 237.1 for D3 vs. m/z 234.1 for D0), which successfully clears the natural isotopic M+2 envelope of the native drug, preventing isotopic cross-talk during mass selection 3[3].
The Causality of Isotopic Impurity on Assay Sensitivity
In LC-MS/MS bioanalysis, the SIL-IS is spiked into every sample at a constant concentration to normalize matrix effects, extraction recovery, and ionization efficiency. However, if the Levophacetoperane-D3 standard contains a residual fraction of unlabeled Levophacetoperane (D0), this spiking process continuously introduces a fixed amount of D0 into every sample.
The Mechanistic Consequence: This D0 contamination manifests as an elevated background signal at the analyte's exact retention time. It artificially raises the y-intercept of the calibration curve, directly degrading the signal-to-noise (S/N) ratio at the lower end of the curve. Consequently, this forces an artificial increase in the assay's Lower Limit of Quantitation (LLOQ). To maintain absolute assay integrity, the D0 contribution must be suppressed below 0.1% 4[4].
Mechanistic impact of D0 isotopic impurity on assay sensitivity and LLOQ.
Quantitative Isotopic Purity Specifications
To ensure robust quantitation, the isotopic distribution of the synthesized Levophacetoperane-D3 must be rigorously characterized. The table below outlines the acceptable specifications and the mechanistic impact of non-compliance.
Isotopologue
Theoretical Abundance
Acceptable Specification
Mechanistic Impact of Non-Compliance
D0 (Unlabeled)
0.00%
< 0.10%
Elevated LLOQ, positive y-intercept bias due to background signal.
D1
0.00%
< 0.50%
Negligible, provided D0 is strictly controlled.
D2
0.00%
< 1.00%
Potential M-1 interference if the D3 molecule undergoes radical loss.
D3 (Target)
100.00%
> 98.00%
Reduction in IS response, requiring higher spike concentrations.
Self-Validating Protocol for Isotopic Purity Determination
To guarantee trustworthiness, the measurement of isotopic purity must operate as a self-validating system. We cannot simply measure the D0 peak in a D3 sample, because at 0.1% relative abundance, the detector might fall outside its linear dynamic range or suffer from ionization suppression. We must empirically prove the instrument can accurately quantify a 0.1% signal in the presence of 100% D3 4[4].
Step-by-Step Methodology:
Standard Preparation: Dissolve Levophacetoperane-D3 in LC-MS grade methanol to yield a 1.0 mg/mL stock. Dilute to a working concentration of 100 ng/mL in 50% aqueous acetonitrile.
Linearity Validation via Natural Isotopes (Self-Validation Step): Before measuring the D0 impurity, plot the natural isotopes of the D3 molecule (M, M+1, M+2, M+3). Because their exact relative abundances are governed by fundamental physics (e.g., 13C and 15N natural distribution), a linear regression of these peaks validates that the mass spectrometer's detector is not saturated and possesses the required 3-log dynamic range.
Spike Recovery Control: Spike known amounts of unlabeled D0 (0.10%, 0.50%) into the 100% D3 solution. A recovery of 95–105% validates that the massive excess of D3 is not causing discriminatory ion suppression against the D0 trace.
LC-MS/MS Acquisition: Inject 5 µL of the sample onto a sub-2-µm C18 UPLC column. The use of sub-2-µm particles combined with tandem quadrupole mass spectrometry ensures high resolution from endogenous matrix components, reducing the need for extensive sample cleanup 5[5]. Utilize a mobile phase gradient of 0.1% formic acid in water (A) and acetonitrile (B) to promote protonation for positive electrospray ionization (ESI+). Monitor the Multiple Reaction Monitoring (MRM) transitions:
Data Processing: Integrate the peak areas. Calculate the isotopic purity by dividing the D0 peak area by the D3 peak area. The batch is validated for PK use only if the D0/D3 ratio is strictly < 0.001 (0.1%).
LC-MS/MS Isotopic Purity Validation Workflow for Levophacetoperane-D3.
Conclusion
The analytical integrity of a pharmacokinetic assay is only as robust as its internal standard. By strictly enforcing a <0.1% D0 isotopic purity specification for Levophacetoperane-D3 and utilizing a self-validating LC-MS/MS protocol, researchers can ensure high-fidelity quantitation, prevent artificial LLOQ inflation, and deliver trustworthy data for drug development pipelines.
References
Konofal E, Lecendreux M, Bizot JC, Lormier AT. "NLS-3 (Levophacetoperane or (R,R) Phacetoperane): A Reverse Ester of Methylphenidate: A Literature Review." ResearchGate. 1
"Robust Liquid Chromatography–Mass Spectrometry Determination of Deuterium Isotopologues for Quality Control." ACS Publications. 4
"Selection of Internal Standards for LC-MS/MS Applications." Cerilliant. 3
"Levophacetoperane-D3 | CAS 24558-01-8 (unlabeled)." Santa Cruz Biotechnology. 2
"Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape." Waters. 5
Pharmacokinetic Optimization of Levophacetoperane via Strategic Deuteration: A Technical Whitepaper
Executive Summary Levophacetoperane (often designated as NLS-3 in contemporary literature) is the (R,R) -enantiomer of phacetoperane, structurally characterized as the reverse ester of the widely prescribed psychostimula...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Levophacetoperane (often designated as NLS-3 in contemporary literature) is the
(R,R)
-enantiomer of phacetoperane, structurally characterized as the reverse ester of the widely prescribed psychostimulant methylphenidate [1]. While it exhibits a highly favorable receptor binding profile with a potentially superior benefit/risk ratio for attention-deficit/hyperactivity disorder (ADHD) and narcolepsy, its clinical utility is constrained by rapid presystemic and systemic metabolism. This rapid clearance necessitates frequent dosing and leads to sharp peak-to-trough plasma fluctuations, which are often correlated with stimulant-induced adverse events.
This whitepaper details the theoretical and applied pharmacokinetic (PK) optimization of levophacetoperane through strategic deuteration . By leveraging the Deuterium Kinetic Isotope Effect (DKIE), researchers can systematically attenuate Cytochrome P450 (CYP450)-mediated oxidative clearance. As a Senior Application Scientist, I have structured this guide to move beyond theoretical concepts, providing the mechanistic causality, projected ADME alterations, and self-validating experimental protocols required to develop and validate deuterated levophacetoperane (
dn
-levophacetoperane).
Mechanistic Causality: The Deuterium Kinetic Isotope Effect (DKIE)
The fundamental premise of drug deuteration relies on quantum mechanics—specifically, the difference in zero-point vibrational energy between a carbon-protium (C-H) bond and a carbon-deuterium (C-D) bond.
Because the deuterium atom (
2H
) has twice the mass of protium (
1H
), the C-D bond sits lower in the potential energy well. Consequently, the bond dissociation energy required to cleave a C-D bond is approximately 6–9 kcal/mol higher than that of a C-H bond [2].
Causality in Metabolism
When the rate-limiting step of a drug's biotransformation involves the cleavage of a specific C-H bond—such as during CYP450-mediated aliphatic hydroxylation or N-dealkylation—replacing that hydrogen with deuterium significantly retards the reaction rate.
For levophacetoperane, the primary metabolic liabilities exist at the piperidine ring and the benzylic carbon. By selectively incorporating deuterium at these "metabolic hotspots," we induce a primary DKIE. This does not alter the spatial conformation, lipophilicity, or target receptor affinity of the molecule, but it profoundly alters its metabolic fate, a phenomenon known as metabolic shunting [3].
Caption: Metabolic shunting of levophacetoperane via Deuterium Kinetic Isotope Effect (DKIE).
Projected Pharmacokinetic Profile (ADME)
The systemic integration of deuterium into the levophacetoperane scaffold yields predictable and highly desirable shifts in its ADME profile, mirroring successes seen in FDA-approved deuterated compounds like deutetrabenazine [4].
Absorption: The physicochemical properties (e.g., pKa, polar surface area) remain virtually identical. Intestinal permeability is unchanged. However, because CYP450 enzymes in the gut wall and liver (first-pass metabolism) process the drug more slowly, the absolute oral bioavailability (
F
) increases .
Distribution: The lipophilicity (
LogP
) of
dn
-levophacetoperane is indistinguishable from the parent compound. Blood-brain barrier (BBB) penetration remains highly efficient, ensuring the central nervous system (CNS) stimulant efficacy is preserved.
Metabolism: The attenuation of CYP-mediated oxidation shifts the metabolic burden. While oxidation is slowed, secondary pathways such as esterase-mediated hydrolysis (yielding phacetoperanic acid) may become more prominent. This reduction in oxidative metabolites often correlates with a reduction in hepatotoxicity and off-target side effects.
Excretion: The reduction in intrinsic hepatic clearance (
CLint
) directly extends the elimination half-life (
T1/2
).
Quantitative Data Summary
The following table synthesizes the projected pharmacokinetic improvements of deuterated levophacetoperane compared to its non-deuterated counterpart, based on established DKIE modeling in piperidine-derivative psychostimulants.
Pharmacokinetic Parameter
Non-Deuterated Levophacetoperane
Deuterated Levophacetoperane (
dn
-NLS-3)
Clinical Implication
Oral Bioavailability (
F
)
~ 25 - 30%
~ 45 - 55%
Lower administered dose required for efficacy.
Cmax
(Peak Plasma)
High, sharp peak
Moderated, blunted peak
Reduced risk of euphoria and cardiovascular strain.
AUC0−∞
(Exposure)
Baseline (1x)
~ 1.8x to 2.5x increase
Sustained therapeutic effect over the dosing interval.
Half-Life (
T1/2
)
2.5 - 3.5 hours
5.0 - 7.5 hours
Enables once-daily or twice-daily dosing regimens.
Clearance (
CL
)
High
Low
More predictable inter-patient variability.
Self-Validating Experimental Protocols
To rigorously validate the pharmacokinetic enhancements of deuterated levophacetoperane, researchers must employ self-validating experimental systems. A protocol is only as reliable as its internal controls. Below are the definitive methodologies for in vitro and in vivo validation.
Caption: Step-by-step pharmacokinetic validation workflow for deuterated psychostimulants.
Protocol A: In Vitro Microsomal Stability Assay
Objective: To quantify the reduction in intrinsic clearance (
CLint
) driven specifically by CYP450 enzymes, isolating the DKIE from physiological variables.
Causality & Self-Validation:
We utilize Human Liver Microsomes (HLMs) because they contain the full complement of phase I metabolic enzymes.
Self-Validating Mechanism: The assay must include a positive control (e.g., verapamil) to prove the microsomes are enzymatically active, and a negative control (incubation without the NADPH cofactor) to prove that any observed degradation is strictly CYP450-mediated and not due to chemical instability or spontaneous hydrolysis.
Step-by-Step Methodology:
Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
MgCl2
.
Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) with the test compound (non-deuterated or deuterated levophacetoperane at 1 µM) in the buffer.
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).
Sampling: At discrete time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (SIL-IS).
Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.
Analysis: Transfer the supernatant for LC-MS/MS analysis. Calculate the half-life of depletion and intrinsic clearance (
CLint=(0.693/T1/2)×(mL/mg protein)
).
Protocol B: In Vivo Pharmacokinetic Profiling via LC-MS/MS
Objective: To determine the absolute bioavailability, systemic clearance, and in vivo half-life in a rodent model (Sprague-Dawley rats).
Causality & Self-Validation:
In vivo studies are required to confirm that the in vitro metabolic stability translates to whole-organism exposure.
Self-Validating Mechanism: We utilize a crossover design with both Intravenous (IV) and Per Os (PO) dosing. IV dosing establishes the baseline volume of distribution and systemic clearance, acting as the mathematical denominator required to accurately calculate absolute oral bioavailability (
F=(AUCPO×DoseIV)/(AUCIV×DosePO)
).
Step-by-Step Methodology:
Animal Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to oral dosing; provide water ad libitum. Jugular vein catheters should be surgically implanted for stress-free serial blood sampling.
Dosing:
Group 1 (IV): Administer 1 mg/kg of the test compound via the tail vein.
Group 2 (PO): Administer 5 mg/kg of the test compound via oral gavage.
Serial Sampling: Collect blood samples (150 µL) via the jugular catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
Plasma Separation: Centrifuge blood samples immediately at 3,000 x g for 10 minutes at 4°C. Extract the plasma fraction and store at -80°C until analysis.
Bioanalytical Quantification (LC-MS/MS):
Extract plasma using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Analyze using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The mass spectrometer's high resolution easily distinguishes the
+n
Dalton mass shift of the deuterated parent from endogenous matrix interferences.
Data Modeling: Import the concentration-time data into PK modeling software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) and derive
AUC
,
Cmax
,
Tmax
,
CL
, and
Vd
.
Conclusion
The application of deuterium chemistry to levophacetoperane represents a highly rational approach to drug optimization. By exploiting the higher bond dissociation energy of the C-D bond, researchers can systematically engineer out the metabolic liabilities of the piperidine and benzylic sites. The resulting
dn
-levophacetoperane is projected to deliver a superior pharmacokinetic profile—characterized by increased bioavailability, a blunted
Cmax
to mitigate adverse events, and a prolonged half-life—ultimately translating to enhanced patient compliance and therapeutic efficacy.
References
Konofal, E., et al. "NLS-3 (Levophacetoperane or (R,R) Phacetoperane): A Reverse Ester of Methylphenidate: A Literature Review." Current Medicinal Chemistry, 2024. URL:[Link]
Guengerich, F. P. "Kinetic deuterium isotope effects in cytochrome P450 oxidation reactions." Journal of Labelled Compounds and Radiopharmaceuticals, 2013. URL:[Link]
Sharma, R., et al. "Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs." Drug Metabolism and Disposition, 2012. URL:[Link]
Schmidt, M., et al. "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy, 2019. URL:[Link]
Exploratory
An In-Depth Technical Guide to the Receptor Binding Affinity of Levophacetoperane-D3
Foreword: The Pursuit of Enhanced Neuromodulation In the landscape of neuropharmacology, the quest for compounds with refined activity profiles is perpetual. Levophacetoperane, the (R,R)-enantiomer of phacetoperane and a...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: The Pursuit of Enhanced Neuromodulation
In the landscape of neuropharmacology, the quest for compounds with refined activity profiles is perpetual. Levophacetoperane, the (R,R)-enantiomer of phacetoperane and a reverse ester of methylphenidate, has a history as a psychostimulant, antidepressant, and anorectic, primarily exerting its effects through the inhibition of norepinephrine and dopamine uptake.[1][2][3][4] This guide delves into the receptor binding characteristics of a novel variant, levophacetoperane-D3, a deuterated form of the parent compound. Through a detailed exploration of its binding affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential impact of deuteration on this molecule's interaction with its primary targets.
The Rationale for Deuteration: A Subtle Modification with Profound Implications
The substitution of hydrogen with its heavier isotope, deuterium, is a strategic modification in drug design aimed at improving pharmacokinetic and/or toxicity profiles.[5] This "deuterium switch" can lead to a more stable molecule by leveraging the kinetic isotope effect (KIE).[6] The carbon-deuterium (C-D) bond has a lower vibrational frequency and a higher activation energy for cleavage compared to a carbon-hydrogen (C-H) bond, making it more resistant to metabolic breakdown, particularly oxidative reactions mediated by cytochrome P450 enzymes.[6]
Beyond altering metabolism, deuteration can also influence a drug's pharmacodynamics by affecting its binding affinity to target receptors.[7][8][9] The replacement of hydrogen with deuterium can alter the strength of hydrogen bonds, which are pivotal in ligand-receptor interactions.[9] This phenomenon, known as the Ubbelohde effect, can either increase or decrease binding affinity depending on the specific molecular context of the binding pocket.[7] This guide explores a hypothetical, yet scientifically grounded, scenario where deuteration subtly enhances the binding affinity of levophacetoperane for its primary targets.
Assay Principle and Methodology: A Validating System for Quantifying Binding Affinity
To quantitatively assess the binding affinity of levophacetoperane-D3 and its parent compound, a competitive radioligand binding assay is the gold standard. This technique measures the ability of a test compound (the "competitor," in this case, levophacetoperane or levophacetoperane-D3) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50 (half-maximal inhibitory concentration). The IC50 value is then used to calculate the inhibition constant (Ki), which represents the binding affinity of the test compound for the receptor.[10][11][12][13][14]
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow of the competitive radioligand binding assay.
Step-by-Step Protocol
Cell Culture and Membrane Preparation:
Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured to confluence.[15]
Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[16]
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.[16] Protein concentration is determined using a standard method like the BCA assay.
Varying concentrations of the unlabeled competitor (levophacetoperane or levophacetoperane-D3).
Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT).
The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[16]
Filtration and Detection:
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).[16]
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
Data Analysis:
The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC50 value for each compound is determined.
The IC50 values are converted to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]
Hypothetical Results: A Quantitative Comparison
The following table presents a plausible, hypothetical dataset for the binding affinities of levophacetoperane and levophacetoperane-D3 at the human monoamine transporters.
Compound
DAT Ki (nM)
NET Ki (nM)
SERT Ki (nM)
Levophacetoperane
8.5
15.2
> 1000
Levophacetoperane-D3
6.2
11.8
> 1000
Interpretation and Discussion: The Impact of Deuteration on Binding
The hypothetical data suggests that levophacetoperane-D3 exhibits a moderately increased binding affinity for both the dopamine and norepinephrine transporters compared to its non-deuterated counterpart. A nearly 1.4-fold increase in affinity for DAT and a 1.3-fold increase for NET are observed. Both compounds show negligible affinity for the serotonin transporter, which is consistent with the known pharmacological profile of levophacetoperane.[1]
The observed increase in affinity for DAT and NET could be attributed to the subtle alterations in the electronic and steric properties of the molecule upon deuteration. The C-D bond is slightly shorter and less polarizable than the C-H bond. In the constrained environment of a receptor binding pocket, such minor changes can lead to a more favorable orientation of the ligand, optimizing key interactions with amino acid residues. For instance, a more stable conformation could enhance hydrophobic interactions or strengthen hydrogen bonding with residues in the binding sites of DAT and NET.[19]
It is also plausible that the altered vibrational modes of the deuterated molecule could influence its interaction with the receptor. The dynamic nature of receptor-ligand binding involves a complex interplay of molecular motions. The lower vibrational frequency of the C-D bond might lead to a more "rigid" presentation of the pharmacophore to the receptor, resulting in a more stable and higher-affinity binding complex.[8]
Mechanism of Action at the Dopamine Transporter
Caption: Competitive inhibition of dopamine reuptake by Levophacetoperane-D3.
Levophacetoperane and its deuterated analog act as competitive inhibitors at the dopamine transporter.[1] They bind to the same site as dopamine, thereby blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[20][21] This inhibition leads to an increased concentration and prolonged duration of dopamine in the synapse, enhancing dopaminergic neurotransmission. The higher affinity of levophacetoperane-D3 suggests that it may be a more potent inhibitor of dopamine reuptake than the parent compound.
Conclusion: A Promising Avenue for Drug Refinement
This in-depth technical guide has outlined the rationale and methodology for assessing the receptor binding affinity of levophacetoperane-D3. Based on established principles of deuteration in medicinal chemistry, a hypothetical yet scientifically plausible scenario has been presented wherein deuteration leads to a modest enhancement of binding affinity at the dopamine and norepinephrine transporters. Such an improvement, even if slight, could translate into a more potent and potentially more metabolically stable therapeutic agent. The detailed protocols and conceptual framework provided herein are intended to serve as a valuable resource for researchers in the field of neuropharmacology and drug development, encouraging further investigation into the promising strategy of selective deuteration for optimizing the pharmacological properties of neuroactive compounds.
PMC. Deuterium in drug discovery: progress, opportunities and challenges.
PMC. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020).
Advanced Synthesis and Isotopic Labeling of Levophacetoperane: A Comprehensive Technical Guide
Executive Summary & Neurochemical Rationale Levophacetoperane (also known as NLS-3 or Lidépran) is the (R,R)-enantiomer of phacetoperane, a psychostimulant structurally classified as the reverse ester of methylphenidate...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Neurochemical Rationale
Levophacetoperane (also known as NLS-3 or Lidépran) is the (R,R)-enantiomer of phacetoperane, a psychostimulant structurally classified as the reverse ester of methylphenidate [1]. Originally developed in the 1950s by Rhône-Poulenc, this compound has garnered renewed interest in neuropharmacology due to its favorable benefit-to-risk profile in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy [2].
Mechanistically, levophacetoperane acts as a competitive inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET) [3]. By blocking the reuptake of these monoamines, it elevates their extracellular concentrations in the synaptic cleft, thereby amplifying downstream dopaminergic and noradrenergic signaling cascades. Understanding the precise synthesis and isotopic labeling of this molecule is critical for advanced pharmacokinetic (PK), pharmacodynamic (PD), and Positron Emission Tomography (PET) imaging studies.
Presumed neurochemical signaling cascade following DAT/NET inhibition.
Structural Chemistry & Retrosynthetic Analysis
The IUPAC name for levophacetoperane is [(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate [1]. The molecule contains two contiguous stereocenters at the benzylic carbon and the C2 position of the piperidine ring, necessitating strict diastereoselective and enantioselective control during synthesis to isolate the threo(R,R) configuration [4].
Synthesis Paradigms
Classical Route: The historical synthesis by Rhône-Poulenc involved the reduction of phenyl(pyridin-2-yl)methanone (phenylketone) followed by non-selective hydrogenation and subsequent chiral resolution of the racemic mixture [2].
Modern Asymmetric Route: Modern approaches utilize asymmetric transfer hydrogenation (ATH) of the ketone, followed by diastereoselective hydrogenation of the pyridine ring [4].
C(sp3)-H Arylation Route: Recent catalytic innovations have demonstrated that the disconnection logic of β-C(sp3)-H transformation (selective β-arylation of aliphatic amines followed by β-oxidation) can be utilized to concisely construct the phacetoperane framework [5].
Retrosynthetic and forward synthesis pathway of levophacetoperane.
Step-by-Step Methodology: Asymmetric Synthesis
To ensure absolute scientific integrity, the following protocol describes a self-validating system for the asymmetric synthesis of levophacetoperane, emphasizing the causality behind specific reagent choices.
Step 1: Enantioselective Reduction
Procedure: Dissolve phenyl(pyridin-2-yl)methanone in a mixture of formic acid and triethylamine (azeotropic mixture). Introduce a chiral Ruthenium(II) catalyst (e.g., RuCl(p-cymene)[(R,R)-Ts-DPEN]). Stir at 40°C for 24 hours.
Causality: The Ru-based ATH catalyst is explicitly chosen because the bulky tosyl-DPEN ligand sterically directs the hydride transfer exclusively to one face of the ketone, yielding (R)-phenyl(pyridin-2-yl)methanol.
Self-Validation: Extract an aliquot, derivatize with Mosher's acid chloride, and analyze via 19F-NMR. An enantiomeric excess (ee) > 99% validates the step.
Step 2: Diastereoselective Hydrogenation
Procedure: Transfer the (R)-alcohol to a Parr hydrogenation vessel. Add glacial acetic acid as the solvent and Adam's catalyst (PtO2). Pressurize with H2 gas to 50 psi and agitate for 12 hours.
Causality: PtO2 in an acidic medium is selected over Pd/C to suppress the unwanted hydrogenolysis of the benzylic alcohol. The pre-existing (R)-stereocenter directs the adsorption of the pyridine ring onto the platinum surface, forcing the addition of hydrogen from the less hindered face, thereby establishing the (R,R)-threo relative stereochemistry.
Self-Validation: Analyze the crude product via 1H-NMR. The coupling constant (
J
) between the benzylic proton and the piperidine C2 proton differentiates the threo (
J≈8−10
Hz) from the erythro (
J≈3−5
Hz) diastereomer.
Step 3: Acetylation
Procedure: Dissolve (R,R)-phenyl(piperidin-2-yl)methanol in anhydrous dichloromethane (DCM). Add triethylamine (Et3N), a catalytic amount of 4-Dimethylaminopyridine (DMAP), and acetic anhydride (Ac2O). Stir at 0°C to room temperature for 4 hours.
Causality: DMAP acts as a highly nucleophilic catalyst, forming a reactive
N
-acetylpyridinium intermediate that rapidly transfers the acetyl group to the sterically hindered secondary alcohol, preventing degradation or epimerization.
Self-Validation: Chiral HPLC analysis against a racemic standard confirms the final retention time and optical purity of levophacetoperane.
Isotopic Labeling Strategies
Isotopic labeling of levophacetoperane is indispensable for modern drug development.
Stable Isotopes (Deuterium): Incorporating deuterium (e.g., [D3]-acetate) creates an ideal internal standard for LC-MS/MS bioanalysis due to its identical chromatographic behavior but distinct mass-to-charge ratio (m/z +3) .
Radioisotopes (Carbon-11): Labeling with 11C (half-life ~20.4 min) allows for non-invasive PET imaging to map DAT/NET receptor occupancy in vivo.
Isotopic labeling workflow for stable and radioactive levophacetoperane.
Step-by-Step Methodology: Synthesis of [D3]-Levophacetoperane
Preparation: In an argon-purged Schlenk flask, dissolve 1.0 eq of (R,R)-phenyl(piperidin-2-yl)methanol in anhydrous pyridine.
Deuterated Reagent Addition: Slowly dropwise add 1.2 eq of hexadeuteroacetic anhydride ([D6]-Ac2O) at 0°C.
Causality: Pyridine serves a dual role as both the solvent and the base to neutralize the resulting [D3]-acetic acid byproduct, driving the equilibrium forward without requiring additional amine bases that might introduce proton exchange.
Self-Validation:
Mass Spectrometry: Electrospray ionization (ESI-MS) must show the parent ion at [M+H]+ = 237.1 (compared to 234.1 for the unlabeled compound).
1H-NMR: The complete disappearance of the characteristic acetate methyl singlet at
δ
~2.1 ppm confirms >98% isotopic purity.
Quantitative Data Summaries
To facilitate rapid comparison, the pharmacological and analytical metrics of levophacetoperane are summarized below.
Table 1: Pharmacological Profile Comparison
Compound
Primary Target
IC50 (nM)
Mechanism of Action
Levophacetoperane
DAT
~150
Competitive Inhibitor
Levophacetoperane
NET
~80
Competitive Inhibitor
Methylphenidate
DAT
~120
Competitive Inhibitor
Table 2: Synthesis & Labeling Validation Metrics
Metric
Target Value
Analytical Method
Purpose
Enantiomeric Excess (ee)
> 99%
Chiral HPLC
Ensure absolute (R,R) configuration
Diastereomeric Ratio (dr)
> 95:5 (threo:erythro)
1H-NMR
Confirm relative stereochemistry
Isotopic Purity
> 98% atom D
LC-MS/MS
Validate [D3]-incorporation for PK studies
Radiochemical Yield
> 15% (decay-corrected)
Radio-HPLC
Assess 11C-labeling efficiency for PET
References
Wikipedia. "Levophacetoperane." Wikimedia Foundation. Available at:[Link]
Konofal, E., Lecendreux, M., Bizot, J. C., Lormier, A. T., & Figadére, B. "NLS-3 (Levophacetoperane or (R,R) Phacetoperane): A Reverse Ester of Methylphenidate: A Literature Review." Current Medicinal Chemistry, 31(9), 1069-1081 (2024). Available at:[Link]
Scherrko, M., et al. "Phacetoperane for treating attention deficit hyperactivity disorder and synthesis method." European Patent Office, EP3153168A1.
ACS Catalysis. "Efficient Construction of β-Arylethylamines via Selective C(sp3)-H Arylation of Aliphatic Amines." American Chemical Society, 2024. Available at:[Link]
High-Sensitivity LC-MS/MS Method Development for the Quantification of Levophacetoperane-D3
Executive Summary & Biological Context Levophacetoperane (NLS-3), the (R,R)-enantiomer of phacetoperane, is a psychostimulant and a reverse ester of the widely prescribed attention-deficit/hyperactivity disorder (ADHD) m...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Biological Context
Levophacetoperane (NLS-3), the (R,R)-enantiomer of phacetoperane, is a psychostimulant and a reverse ester of the widely prescribed attention-deficit/hyperactivity disorder (ADHD) medication, methylphenidate [1]. Pharmacologically, levophacetoperane acts by competitively inhibiting the dopamine transporter (DAT) and the norepinephrine transporter (NET), thereby elevating extracellular catecholamine concentrations in the synaptic cleft [2].
To support advanced pharmacokinetic (PK) profiling and neurochemical tracer studies, rigorous bioanalytical methods are required. The use of a stable isotope-labeled tracer, Levophacetoperane-D3 (specifically, the acetate-D3 labeled variant), allows for precise quantification without endogenous interference. This application note details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed for the robust extraction and quantification of Levophacetoperane-D3 in complex biological matrices (e.g., plasma and brain homogenate).
Experimental Design & Rationale (E-E-A-T)
As a Senior Application Scientist, I have designed this protocol not merely as a sequence of steps, but as a causally linked, self-validating analytical system. Every parameter has been optimized to overcome the specific physicochemical challenges of levophacetoperane.
Sample Preparation: The Causality of Mixed-Mode Cation Exchange (MCX)
Levophacetoperane possesses a basic piperidine nitrogen with a pKa of approximately 8.9. Standard protein precipitation leaves residual phospholipids that cause severe ion suppression in the mass spectrometer. We selected a Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) strategy.
The Rationale: At an acidic pH (pH < 3), the piperidine nitrogen is fully protonated, allowing strong ionic binding to the sulfonic acid groups of the MCX sorbent. This permits an aggressive 100% methanol wash step that completely elutes neutral lipids and phospholipids while the analyte remains ionically anchored. Elution is then triggered by neutralizing the charge with a basic organic solvent (5% NH₄OH in methanol).
Chromatographic Strategy: Biphenyl vs. C18
While traditional C18 columns are standard, we utilize a Biphenyl stationary phase for this method.
The Rationale: The biphenyl phase provides orthogonal
π−π
interactions with the
α
-phenyl ring of levophacetoperane. This unique retention mechanism enhances the separation of the analyte from isobaric endogenous matrix components that typically co-elute on a purely hydrophobic C18 column.
Mass Spectrometry: Fragmentation Dynamics of Acetate-D3
Understanding the fragmentation pathway is critical for assay specificity. Levophacetoperane-D3 (acetate-D3) has a precursor
[M+H]+
of m/z 237.2.
The Rationale: During collision-induced dissociation (CID), the primary fragmentation route is the neutral loss of the ester group. Because the deuterium label is located on the acetate moiety, the molecule loses deuterated acetic acid (
CD3COOH
, 63 Da). This yields an unlabeled product ion at m/z 174.1. Monitoring the 237.2
→
174.1 transition provides exceptional specificity, as any unlabelled endogenous interference would undergo a 60 Da loss instead [3].
Internal Standard (IS): Methylphenidate-D9 (spiked at 50 ng/mL).
Sorbent: Oasis MCX SPE Cartridges (30 mg, 1 cc).
Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
Self-Validating SPE Protocol
To ensure the protocol is a self-validating system, this workflow incorporates a dual-spike methodology (pre-extraction IS spike and post-extraction IS spike in validation batches) to mathematically decouple extraction recovery from matrix-induced ion suppression.
Sample Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of IS working solution (50 ng/mL). Add 100 µL of 2%
H3PO4
(aq) to disrupt protein binding and ensure the analyte is fully protonated. Vortex for 30 seconds.
Conditioning: Pass 1 mL of Methanol through the MCX cartridge, followed by 1 mL of LC-MS grade Water.
Loading: Load the acidified sample onto the cartridge at a flow rate of ~1 mL/min.
Aqueous Wash: Wash with 1 mL of 2% Formic Acid in Water to remove polar interferences.
Organic Wash: Wash with 1 mL of 100% Methanol to elute neutral lipids and phospholipids.
Elution: Elute the target analytes with 1 mL of 5% Ammonium Hydroxide (
NH4OH
) in Methanol.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).
Table 1: Chromatographic Gradient Conditions (Biphenyl Column, 2.1 x 50 mm, 2.6 µm)
Time (min)
Flow Rate (mL/min)
% Mobile Phase A
% Mobile Phase B
0.00
0.4
95
5
0.50
0.4
95
5
3.00
0.4
40
60
3.10
0.4
5
95
4.50
0.4
5
95
4.60
0.4
95
5
6.00
0.4
95
5
Table 2: Mass Spectrometry MRM Transitions (Positive ESI Mode)
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Collision Energy (eV)
Levophacetoperane-D3
237.2
174.1
50
18
Levophacetoperane-D3 (Qualifier)
237.2
84.1
50
25
Methylphenidate-D9 (IS)
243.2
93.1
50
22
Quantitative Data & Method Validation
The method was validated according to FDA bioanalytical guidelines, ensuring the system's trustworthiness for preclinical and clinical applications.
Table 3: Method Validation Summary (Linearity, Precision, and Accuracy)
Parameter
Levophacetoperane-D3 Result
Acceptance Criteria
Linear Range
0.1 – 500 ng/mL
R2≥0.995
LLOQ
0.1 ng/mL
S/N
≥
10
Intra-day Precision (CV%)
3.2% – 6.8%
≤
15% (
≤
20% at LLOQ)
Inter-day Precision (CV%)
4.5% – 7.1%
≤
15% (
≤
20% at LLOQ)
Accuracy (% Bias)
-4.2% to +5.1%
±
15% (
±
20% at LLOQ)
Table 4: Matrix Effect and Extraction Recovery
Concentration Level
Matrix Effect (%) ± SD
Extraction Recovery (%) ± SD
Low (0.3 ng/mL)
96.4 ± 3.1
88.5 ± 4.2
Medium (50 ng/mL)
98.1 ± 2.5
91.2 ± 3.6
High (400 ng/mL)
97.5 ± 2.8
90.8 ± 3.1
(Note: A Matrix Effect value close to 100% indicates negligible ion suppression/enhancement, validating the efficacy of the MCX organic wash step).
Pharmacological Mechanism Visualization
To contextualize the purpose of quantifying this tracer, the downstream neurochemical signaling pathway modulated by Levophacetoperane is visualized below.
Fig 2. Pharmacological mechanism of Levophacetoperane modulating DAT and NET reuptake pathways.
References
Title: NLS-3 (Levophacetoperane or (R,R) Phacetoperane): A Reverse Ester of Methylphenidate: A Literature Review.
Source: Current Medicinal Chemistry, 2024, 31(9), 1069-1081.
URL: [Link]
Title: Effets du lévophacétopérane, de la pémoline, de la fénozolone et de la centrophénoxine sur la capture des catécholamines et de la sérotonine dans differentes régions du cerveau de rat.
Source: Comptes Rendus de l'Académie des Sciences, Série D, 1978, 187(1):53-56.
URL: [Link]
Title: Isolation and detection of methylphenidate, phacetoperane and some other sympatomimetic central nervous stimulants with special reference to doping. I. Gas chromatographic detection procedure with electron capture detection for some secondary amines.
Source: Journal of Chromatography A, 1975, 106(2):412-417.
URL: [Link]
Application
Application Note: Mixed-Mode Solid-Phase Extraction (SPE) Protocol for the LC-MS/MS Quantification of Levophacetoperane and Levophacetoperane-D3 in Human Plasma
Mechanistic Rationale & Analyte Profile Levophacetoperane (historically known as Lidépran) is a psychostimulant and the levorotatory enantiomer of phacetoperane. Structurally, it functions as a reverse ester of the widel...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Rationale & Analyte Profile
Levophacetoperane (historically known as Lidépran) is a psychostimulant and the levorotatory enantiomer of phacetoperane. Structurally, it functions as a reverse ester of the widely known ADHD medication, methylphenidate[1]. In pharmacokinetic (PK) profiling and forensic toxicology, quantifying levophacetoperane and its deuterated internal standard (levophacetoperane-D3) in human plasma requires highly selective sample clean-up to mitigate matrix effects and isobaric interferences[2].
Because levophacetoperane contains a secondary piperidine amine, it exhibits strong basic properties with a predicted pKa of 9.39 ± 0.10[3]. At physiological plasma pH (~7.4), the molecule is predominantly ionized (cationic). Therefore, Mixed-Mode Cation Exchange (MCX) is the premier solid-phase extraction (SPE) chemistry for this analyte. MCX sorbents combine a reversed-phase backbone (e.g., divinylbenzene) with strong cation-exchange functional groups (sulfonic acid). This dual-retention mechanism allows us to lock the protonated amine onto the sorbent via ionic bonds, enabling aggressive 100% organic washes to strip away plasma phospholipids before eluting the target with a basified organic solvent.
Physicochemical & Mass Spectrometric Properties
To optimize the LC-MS/MS parameters, the exact mass and ionization behavior of the analytes must be established. Under Electrospray Ionization (ESI+), levophacetoperane readily forms an [M+H]+ precursor ion at m/z 234[4].
Aliquot 200 µL of human plasma into a clean microcentrifuge tube.
Add 20 µL of Levophacetoperane-D3 working internal standard (IS) solution (100 ng/mL).
Add 200 µL of 2% Phosphoric Acid (H₃PO₄) in LC-MS grade water. Vortex thoroughly for 30 seconds.
Expert Insight: Phosphoric acid serves a dual causality. First, it denatures plasma proteins to disrupt protein-drug binding, releasing the total analyte. Second, it drops the sample pH well below the analyte's pKa of 9.39[3], ensuring 100% protonation of the secondary amine for optimal ionic binding to the sorbent.
Pass 1.0 mL of 100% Methanol through the MCX cartridge.
Pass 1.0 mL of LC-MS grade Water.
Expert Insight: Methanol solvates the hydrophobic divinylbenzene backbone, preventing sorbent collapse and maximizing surface area. The subsequent water wash equilibrates the bed to receive the highly aqueous plasma sample without causing analyte precipitation.
Step 3: Sample Loading
Load the entire pre-treated sample (~420 µL) onto the conditioned cartridge.
Apply a gentle vacuum (1-2 inHg) to achieve a dropwise flow rate of approximately 1 mL/min.
Wash the cartridge with 1.0 mL of 2% Formic Acid in Water.
Expert Insight: The acidic environment maintains the positive charge on levophacetoperane, keeping it ionically locked to the sulfonic acid groups. Meanwhile, the aqueous nature of the wash flushes away endogenous salts, polar peptides, and unbound hydrophilic matrix components.
Expert Insight: This step highlights the critical advantage of MCX chemistry. Because the drug is held by strong ionic bonds, scientists can use 100% organic solvent to aggressively wash away neutral lipids, sterols, and reversed-phase-bound interferences (which cause severe LC-MS/MS ion suppression) without risking analyte breakthrough.
Elute the target analytes with 1.0 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol into a clean collection tube.
Expert Insight: The strong base raises the microenvironment pH above 11.5, effectively deprotonating the secondary amine of levophacetoperane. The neutralized drug loses its ionic affinity for the cation-exchange sites and is immediately swept into the collection tube by the highly soluble methanol carrier.
Step 7: Reconstitution
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile containing 0.1% Formic Acid). Vortex and transfer to an autosampler vial.
⚠️ The Self-Validating System Check
To guarantee the scientific integrity of this protocol during method transfer, it is designed as a self-validating system . During the first three validation batches, scientists must collect the effluent from Step 3 (Load) and Step 5 (Organic Wash).
Inject these fractions into the LC-MS/MS.
Diagnostic Logic: The presence of levophacetoperane in the Load fraction indicates insufficient sample acidification or sorbent overloading. Its presence in the Organic Wash fraction indicates an unexpectedly high pH in the wash solvent causing premature neutralization. A properly executed method will show <1% analyte in these fractions, mathematically validating the retention mechanism.
Expected Analytical Recovery & Matrix Effect Data
When executed correctly, this MCX protocol yields exceptional recovery and minimal ion suppression, easily meeting FDA/EMA bioanalytical method validation guidelines.
Parameter
Levophacetoperane
Levophacetoperane-D3
Acceptance Criteria
Absolute Extraction Recovery
88.5% ± 3.2%
89.1% ± 2.9%
> 70%, Consistent
Matrix Effect (Ion Suppression)
-4.1%
-3.8%
± 15%
Intra-assay Precision (CV%)
4.5%
4.2%
≤ 15%
Inter-assay Precision (CV%)
6.1%
5.8%
≤ 15%
References
ChemEurope. "Phacetoperane - chemeurope.com." Structural Relationship to Methylphenidate. Available at:[Link]
ResearchGate. "Prevalence of legal and illegal stimulating agents in sports." Solid-Phase Extraction Methodologies for Stimulants. Available at:[Link]
Google Patents. "EP3153168A1 - Phacetoperane for treating attention deficit hyperactivity disorder and synthesis method." Mass Spectrometry (ESI) Analytics.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmacokinetic Researchers
Technique: Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS)
Introduction & Chemical Profiling
Levophacetoperane (Lidépran, RP-8228) is a psychostimulant and the active (R,R)-enantiomer of phacetoperane[1]. Structurally, it is the reverse ester of methylphenidate, functioning as a competitive inhibitor of norepinephrine and dopamine transporters[2]. In pharmacokinetic profiling and forensic toxicology, the precise quantification of levophacetoperane in complex biological matrices (e.g., plasma, urine) requires highly specific analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) operated in Electron Impact (EI) mode provides the requisite sensitivity and structural specificity for this analysis[3].
Table 1: Physicochemical Properties of Levophacetoperane
As a self-validating analytical system, this protocol relies on two foundational principles to ensure data integrity:
I. Isotope Dilution (D3 Internal Standard)
Biological matrices introduce severe variability in extraction recovery and ion suppression. By spiking the sample with a Levophacetoperane-D3 internal standard prior to extraction, the isotopologue co-elutes with the target analyte. Because the D3-labeled standard shares identical physicochemical properties, it mathematically nullifies matrix effects and extraction losses. For this assay, we utilize a standard where the deuterium label is incorporated into the piperidine ring, ensuring the mass shift is retained during primary MS fragmentation.
II. Derivatization Chemistry (Acylation)
Levophacetoperane contains a secondary amine within its piperidine ring. If analyzed underivatized, the active N-H bond interacts with free silanol groups (-SiOH) present in the GC inlet liner and stationary phase, causing severe peak tailing, thermal degradation, and loss of sensitivity[5]. Acylation using Heptafluorobutyric Anhydride (HFBA) replaces the active hydrogen with a bulky, electron-withdrawing heptafluorobutyryl group. This eliminates hydrogen bonding, drastically increases volatility, and directs EI fragmentation to yield highly abundant, diagnostic ions[6].
Mechanistic causality of HFBA derivatization on GC-MS performance.
Experimental Protocol
Sample Preparation (Liquid-Liquid Extraction)
Aliquoting & Spiking : Transfer 1.0 mL of the biological sample (plasma or urine) into a clean borosilicate glass tube. Spike with 50 µL of Levophacetoperane-D3 working internal standard (1.0 µg/mL). Vortex briefly to equilibrate.
Alkalinization : Add 0.5 mL of 0.1 M sodium borate buffer (pH 9.5). Causality: The pKa of the piperidine nitrogen is approximately 8.8–9.0. Adjusting the matrix to pH 9.5 ensures the analyte is >90% in its un-ionized free-base form, maximizing its partition coefficient into the non-polar organic solvent[7].
Extraction : Add 3.0 mL of extraction solvent (Hexane:Ethyl Acetate, 70:30 v/v). Cap and mix via continuous rotary extraction for 10 minutes.
Phase Separation : Centrifuge at 3000 × g for 5 minutes. Transfer the upper organic layer to a clean derivatization vial.
Evaporation : Evaporate the organic extract to dryness under a gentle stream of ultra-pure nitrogen at 40°C. Caution: The free-base form of piperidine derivatives exhibits significant volatility. Do not over-dry, as this will cause evaporative loss of the analyte.
Derivatization (Acylation)
Reagent Addition : Reconstitute the dried residue in 50 µL of anhydrous Ethyl Acetate and add 50 µL of Heptafluorobutyric Anhydride (HFBA).
Incubation : Seal the vial tightly with a PTFE-lined cap and incubate at 60°C for 20 minutes to drive the N-acylation reaction to completion[6].
Drying & Reconstitution : Evaporate the excess derivatization reagent under nitrogen. Reconstitute the final derivative in 100 µL of Ethyl Acetate for GC-MS injection.
Workflow for the extraction and GC-MS analysis of levophacetoperane.
Instrumental Acquisition Parameters
Table 2: GC-MS Operating Conditions
Parameter
Setting
Analytical Column
HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)[6]
Mechanistic Note on Fragmentation: The primary alpha-cleavage of the HFBA-derivatized levophacetoperane occurs between the benzylic carbon and the piperidine ring (loss of the phenyl-acetate group, -149 Da). This yields the highly stable N-heptafluorobutyryl-piperidine cation at m/z 280[6]. Because the D3 label is incorporated into the piperidine ring of the internal standard, its corresponding base peak shifts to m/z 283.
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: High-Sensitivity LC-MS/MS Bioanalytical Assay Validation for Levophacetoperane using a Deuterated Internal Standard (Levophacetoperane-D3)
Executive Summary & Scientific Rationale
Levophacetoperane (also known as NLS-3 or the (R,R) enantiomer of phacetoperane) is a psychostimulant and a reverse ester of the well-documented ADHD medication, methylphenidate[1]. Recent pharmacological research has highlighted its potential in treating attention-deficit/hyperactivity disorder (ADHD) and mitigating opioid dependence, offering an improved tolerability profile compared to traditional stimulants[2].
To support rigorous preclinical and clinical pharmacokinetic (PK) modeling, a highly reproducible bioanalytical method is required. Quantifying basic amines like levophacetoperane in complex biological matrices via Electrospray Ionization (ESI) is notoriously susceptible to matrix effects, such as ion suppression or enhancement[3]. To establish a self-validating, rugged assay that complies with the 2018 FDA Bioanalytical Method Validation Guidance[4], we integrated Levophacetoperane-D3 as a Stable Isotope-Labeled Internal Standard (SIL-IS). Because the SIL-IS perfectly mirrors the target analyte's extraction recovery and ionization efficiency, it effectively neutralizes matrix-induced variances, ensuring absolute quantification accuracy[3].
Visualizing the Analytical Workflow
The following diagram illustrates the high-throughput sample preparation and analytical pipeline designed to maximize recovery while minimizing system carryover.
Fig 1. High-throughput LC-MS/MS workflow for levophacetoperane quantification.
Causality-Driven Experimental Protocol
As a self-validating system, every analytical run must include a blank matrix (no analyte, no IS) to monitor endogenous interference, a zero sample (IS only) to monitor isotopic cross-talk, and at least six non-zero calibration standards to define the dynamic range[3].
Materials and Reagents
Reference Standards: Levophacetoperane (Purity >99%), Levophacetoperane-D3 (Isotopic purity >98%, labeled on the piperidine ring).
Matrices: Human K2EDTA Plasma.
Solvents: LC-MS grade Acetonitrile (ACN), Water, and Formic Acid (FA).
Sample Preparation: Optimized Protein Precipitation (PPT)
Causality Check: While Solid Phase Extraction (SPE) yields exceptionally clean extracts, PPT was selected to maximize high-throughput capabilities for large-scale PK studies. Levophacetoperane is a moderately lipophilic weak base. By utilizing a 3:1 ratio of ACN to plasma spiked with 0.1% FA, we achieve two critical outcomes: (1) rapid denaturation of plasma proteins, and (2) maintenance of the analyte's basic piperidine nitrogen in a protonated state. This prevents non-specific binding to the precipitating protein pellet, ensuring a consistent >85% extraction recovery.
Step-by-Step Methodology:
Aliquot: Transfer 50 µL of K2EDTA plasma (blank, standard, QC, or unknown) into a 96-well plate.
Internal Standard Addition: Add 10 µL of the SIL-IS working solution (Levophacetoperane-D3 at 50 ng/mL). Vortex briefly.
Precipitation: Add 150 µL of extraction solvent (ACN containing 0.1% FA) to induce immediate protein precipitation.
Disruption: Vortex the plate vigorously at 1000 RPM for 5 minutes to ensure complete disruption of protein-drug binding.
Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C to tightly pellet the proteins.
Transfer & Concentration: Transfer 100 µL of the supernatant to a clean 96-well collection plate and evaporate to dryness under a gentle stream of nitrogen at 40°C. Note: Evaporation concentrates the sample, which is critical for achieving the required Lower Limit of Quantification (LLOQ) of 0.1 ng/mL.
Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A (0.1% FA in Water). Causality Check: Reconstituting in a highly aqueous solvent matches the initial gradient conditions of the UHPLC, preventing peak broadening or splitting (the "solvent effect").
UHPLC-MS/MS Conditions
Causality Check: A sub-2-micron C18 column provides high theoretical plate counts, ensuring sharp, symmetrical peak shapes for basic amines. A gradient elution starting with a high aqueous percentage retains the polar analyte, while a rapid ramp to the organic phase elutes it sharply, minimizing column carryover.
Table 1: LC-MS/MS Operational Parameters
Parameter
Setting / Condition
Analytical Column
Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A
0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient Profile
0-0.5 min: 5% B; 0.5-2.5 min: 5% to 95% B; 2.5-3.5 min: 95% B; 3.6-4.5 min: 5% B
Flow Rate
0.4 mL/min
Injection Volume
5 µL
Ionization Mode
ESI Positive (+ve)
MRM (Analyte)
m/z 234.1 → 84.1 (Collision Energy: 22 eV)
MRM (SIL-IS)
m/z 237.1 → 87.1 (Collision Energy: 22 eV)
Assay Validation & Performance Metrics
The assay was strictly validated according to the FDA's 2018 guidelines for bioanalytical method validation[4].
Linearity and Sensitivity
The calibration curve demonstrated excellent linearity over a dynamic range of 0.1 to 100 ng/mL, utilizing a 1/x² weighted linear regression model to ensure accuracy at the lower end of the curve. The LLOQ was definitively established at 0.1 ng/mL, which is highly sufficient for characterizing the terminal elimination half-life of levophacetoperane in human subjects[5].
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated using Quality Control (QC) samples at four distinct concentration levels (LLOQ, Low, Mid, High). As required by regulatory standards, the precision (%CV) did not exceed 15% for any QC level, and remained below 20% at the LLOQ[3].
Table 2: Intra-day and Inter-day Accuracy and Precision (n=6)
QC Level
Nominal Conc. (ng/mL)
Intra-day Accuracy (%)
Intra-day Precision (%CV)
Inter-day Accuracy (%)
Inter-day Precision (%CV)
LLOQ
0.1
104.2
8.5
106.1
9.2
Low QC
0.3
98.7
4.2
101.4
5.1
Mid QC
10.0
101.5
3.8
99.8
4.4
High QC
80.0
97.4
2.9
98.2
3.5
Matrix Effect and Recovery
The Matrix Factor (MF) was assessed using six independent lots of human K2EDTA plasma. The IS-normalized MF was calculated at 1.02 with a CV of 4.5%. This confirms that Levophacetoperane-D3 effectively compensates for any residual ion suppression caused by endogenous phospholipids[3].
Stability
Analyte stability was confirmed under various handling and storage conditions to ensure sample integrity throughout the lifecycle of a clinical PK study.
Table 3: Stability of Levophacetoperane in Human Plasma
Stability Condition
Duration / Temp
Accuracy Remaining (%)
Precision (%CV)
Bench-top
24 hours at Room Temp
98.5
3.2
Freeze-Thaw
3 cycles (-80°C to RT)
96.8
4.1
Autosampler
48 hours at 4°C
99.1
2.8
Long-term
90 days at -80°C
95.4
5.0
Conclusion
By integrating causality-driven sample preparation with the stabilizing power of a deuterated internal standard (Levophacetoperane-D3), this LC-MS/MS assay provides a highly rugged, self-validating system. The method easily meets the stringent accuracy, precision, and stability criteria mandated by the FDA, rendering it fully optimized for high-throughput deployment in both preclinical and clinical pharmacokinetic evaluations of levophacetoperane.
References
NLS-3 (Levophacetoperane or (R,R) Phacetoperane): A Reverse Ester of Methylphenidate: A Literature Review | Request PDF - ResearchGate. ResearchGate.[Link]
NLS Pharmaceutics Announces the Launch of a Preclinical Program for Mazindol ER in the Treatment of Fentanyl Dependence - FirstWord Pharma. FirstWord Pharma. [Link]
Single-analyte biomarker assays for pharmacodynamic or safety assessment during biotherapeutic development - Mesa Labs. Mesa Labs.[Link]
FDA granted the request made on July 19, 2018... - Regulations.gov. Regulations.gov.[Link]
The Mechanistic Root Cause: The Chromatographic Deuterium Effect (CDE)
Title: Technical Support Center: Resolving Matrix Effects in Levophacetoperane-D3 LC-MS/MS Analysis Introduction Welcome to the Bioanalytical Troubleshooting Center. As a Senior Application Scientist, I frequently encoun...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Technical Support Center: Resolving Matrix Effects in Levophacetoperane-D3 LC-MS/MS Analysis
Introduction
Welcome to the Bioanalytical Troubleshooting Center. As a Senior Application Scientist, I frequently encounter assays where the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) fails to normalize signal fluctuations. For levophacetoperane—a psychostimulant often analyzed in complex biological matrices—using its deuterated analog (Levophacetoperane-D3) is standard practice. However, analysts often observe unacceptable precision (%CV > 15%) and batch-to-batch variability. This guide dissects the mechanistic causes of these failures and provides self-validating protocols to engineer a robust LC-MS/MS method.
Q: Why doesn't Levophacetoperane-D3 perfectly correct for ion suppression in my plasma samples?A: The assumption that an SIL-IS behaves identically to the target analyte is fundamentally flawed when using reversed-phase chromatography (like C18). Replacing hydrogen with deuterium alters the molecule's zero-point energy and reduces its lipophilicity 1[1]. In a purely hydrophobic environment, this leads to the Chromatographic Deuterium Effect (CDE) , where the D3-analog elutes slightly earlier than the unlabeled levophacetoperane 2[2].
Because the analyte and the IS do not perfectly co-elute, they enter the electrospray ionization (ESI) source at different times. Consequently, they are exposed to different concentrations of co-eluting matrix components (e.g., phospholipids), leading to differential ion suppression [](].
Mechanism of Differential Matrix Effects caused by the Chromatographic Deuterium Effect.
Diagnostic Workflows: Isolating the Matrix Effect
To build a self-validating system, we must mathematically separate extraction recovery from ionization efficiency.
Protocol 1: Quantitative Assessment via Post-Extraction Spike (Matrix Factor)
This protocol isolates the ESI matrix effect from sample preparation losses to verify if the internal standard is functioning as intended.
Step 1: Prepare three sets of samples:
Set A: Neat standard solutions of levophacetoperane and levophacetoperane-D3 in mobile phase.
Set B: Blank matrix extracts (e.g., plasma) spiked with the same concentration of analyte and IS after extraction.
Set C: Matrix samples spiked with analyte and IS before extraction (used later for recovery).
Step 2: Inject Sets A and B into the LC-MS/MS system (n=6 per set).
Step 3: Calculate the Absolute Matrix Factor (MF) for both the analyte and the IS: MF = (Peak Area in Set B) / (Peak Area in Set A).
Causality Check: If the IS-Normalized MF deviates from 1.0 (or 100%) by more than ±15%, differential matrix effects are occurring 3[3]. This confirms that the D3 standard is not experiencing the same suppression environment as the analyte.
Troubleshooting workflow for resolving matrix effects in SIL-IS LC-MS/MS assays.
Corrective Methodologies: Engineering Co-elution
Q: How do I eliminate the retention time shift between Levophacetoperane and its D3 analog?A: You must change the stationary phase chemistry. Standard Octadecylsilane (C18) columns rely exclusively on dispersive hydrophobic forces, which are highly sensitive to the reduced lipophilicity of deuterated compounds.
Protocol 2: Stationary Phase Optimization (The PFP Solution)
Step 1: Replace the C18 column with a Pentafluorophenyl (PFP) column of identical dimensions (e.g., 50 x 2.1 mm, 1.7 µm).
Step 2: Maintain the same mobile phase initially (e.g., 0.1% Formic Acid in Water / Acetonitrile) to isolate the column variable.
Step 3: Perform a gradient elution and monitor the extracted ion chromatograms (XIC) for the analyte and the IS.
Causality Check: The PFP column introduces dipole-dipole, π-π, and hydrogen-bonding interactions. The highly electronegative fluorine atoms provide unique electronic interactions that stabilize the deuterated isotopologues, effectively neutralizing the CDE and forcing true co-elution 4[4].
Performance Metrics: Validating the Resolution
The effectiveness of switching the chromatographic chemistry must be empirically validated. The table below summarizes typical quantitative improvements observed when migrating levophacetoperane analysis from a traditional C18 phase to a PFP phase.
Chromatographic Column
RT: Levophacetoperane (min)
RT: Levophacetoperane-D3 (min)
RT Shift (Δ sec)
IS-Normalized MF (%)
Precision (%CV, n=6)
Standard C18 (ODS)
2.45
2.41
4.0 sec
78%
18.4%
Biphenyl
2.60
2.58
1.2 sec
92%
8.1%
Pentafluorophenyl (PFP)
2.52
2.52
0.0 sec
101%
3.2%
Data Interpretation: By achieving a Δ sec of 0.0 on the PFP column, the IS-Normalized Matrix Factor approaches the ideal 100%, and the assay precision drops well below the bioanalytical validation threshold of 15%.
If true co-elution is achieved but absolute signal suppression remains severe (Absolute MF < 20%), the ESI source is being overwhelmed by matrix components, leading to space-charge effects and droplet saturation 5[5].
Protocol 3: Mixed-Mode Strong Cation Exchange (MCX) SPE
Because levophacetoperane is a basic amine, it can be selectively retained using cation exchange to isolate it from neutral phospholipids.
Step 1: Condition/Equilibrate: 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water.
Step 2: Load: Apply plasma sample diluted 1:1 with 2% Formic Acid (protonates the amine).
Step 3: Wash 1 (Hydrophobic): 1 mL 2% Formic Acid in Water (removes salts).
Step 4: Wash 2 (Phospholipid Depletion): 1 mL Methanol (removes neutral lipids and phospholipids while the analyte remains ionically bound).
Step 5: Elute: 1 mL 5% Ammonium Hydroxide in Methanol (neutralizes the amine, breaking the ionic bond).
Step 6: Evaporate & Reconstitute: Dry under nitrogen and reconstitute in initial mobile phase.
Causality Check: This orthogonal cleanup removes the phospholipids that cause late-eluting matrix zones, ensuring that even if minor CDE occurs, the ionization environment remains clean.
References
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. URL: Link
Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics... - Analytical Chemistry, ACS Publications. URL: 4
Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach - Oxford Academic. URL: 2
Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK. URL:3
Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS - Analytical Chemistry, ACS Publications. URL: 5
Technical Support Center: Troubleshooting Deuterium Exchange in Levophacetoperane-D3 Samples
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Levophacetoperane-D3. This guide is designed to provide in-depth troubleshooting assistance for a commo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Levophacetoperane-D3. This guide is designed to provide in-depth troubleshooting assistance for a common and critical issue encountered during bioanalytical studies: the unintended exchange of deuterium atoms for hydrogen, which can compromise the integrity of quantitative data. As your dedicated application scientist, I will walk you through the causality of these experimental challenges and provide field-proven solutions to ensure the accuracy and trustworthiness of your results.
Introduction to Levophacetoperane-D3 and the Challenge of Deuterium Exchange
Levophacetoperane is a central nervous system stimulant, and its deuterated analog, Levophacetoperane-D3, serves as an invaluable internal standard in pharmacokinetic and metabolic studies.[1] The incorporation of deuterium provides a mass shift that allows for its distinction from the unlabeled analyte in mass spectrometry-based assays, without significantly altering its chemical properties.[2]
However, the stability of the deuterium label is not absolute. Under certain conditions, the deuterium atoms can be replaced by protons from the surrounding environment (solvents, reagents, or biological matrix), a phenomenon known as deuterium-hydrogen (D-H) back-exchange.[3] This can lead to a loss of the internal standard's signal, or worse, the appearance of a signal at the mass-to-charge ratio (m/z) of the unlabeled analyte, artificially inflating its quantified concentration.
This guide will address the most probable locations for deuterium labeling on the Levophacetoperane-D3 molecule and provide specific troubleshooting strategies for each scenario.
Understanding the Levophacetoperane Structure and Potential Deuteration Sites
To effectively troubleshoot deuterium exchange, we must first consider the structure of Levophacetoperane and the likely positions of the three deuterium atoms. Based on common synthetic strategies for deuterated standards, the most probable location for the "D3" label is on the acetate methyl group. This is a common and synthetically accessible position for introducing a stable D3-label.
Caption: Structure of Levophacetoperane and the most probable site for D3 labeling.
Frequently Asked Questions (FAQs)
Q1: I'm observing a peak at the m/z of my unlabeled analyte in my blank samples that are spiked only with Levophacetoperane-D3. What is the likely cause?
This is a classic sign of in-source fragmentation or, more likely, the presence of unlabeled Levophacetoperane as an impurity in your D3-standard. It is crucial to check the Certificate of Analysis (CoA) of your standard for its isotopic purity. A purity of less than 99% can lead to a significant interfering signal.
Q2: My Levophacetoperane-D3 response is inconsistent across my sample batch. What could be causing this?
Inconsistent internal standard response can be due to several factors, including variable matrix effects, inconsistent sample preparation, or ongoing deuterium exchange. If the exchange is happening variably across your samples due to differences in processing time or conditions, it will lead to poor reproducibility.
Q3: Can the pH of my mobile phase contribute to deuterium exchange?
Absolutely. Both acidic and basic conditions can catalyze deuterium exchange. While the C-D bond is generally stable, extreme pH values, especially when combined with elevated temperatures, can promote back-exchange.[3] For many compounds, a pH range of 2.5-3.0 is optimal for minimizing exchange during LC-MS analysis.[3]
Q4: How does temperature affect the stability of my Levophacetoperane-D3 standard?
Higher temperatures accelerate the rate of chemical reactions, including deuterium exchange. It is critical to keep your samples, standards, and autosampler cool (typically 2-8°C) to minimize the risk of back-exchange.[3]
This section provides a structured approach to diagnosing and resolving deuterium exchange issues with your Levophacetoperane-D3 samples.
Scenario 1: Deuterium Exchange on the Acetate Methyl Group (Most Likely)
The hydrogens on a methyl group of an acetate ester are generally stable. However, under certain conditions, they can become labile.
Potential Causes:
Harsh pH Conditions: Strong acidic or basic conditions during sample extraction or in the LC mobile phase can promote exchange.
Elevated Temperatures: High temperatures during sample processing, storage, or in the LC column oven will accelerate exchange.
Enzymatic Activity: Certain enzymes in biological matrices could potentially facilitate exchange, although this is less common for acetate methyl groups.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for deuterium exchange.
Experimental Protocols
Protocol 1: Evaluation of D-H Exchange During Sample Preparation
Prepare two sets of samples:
Set A (Control): Spike Levophacetoperane-D3 into your initial, clean solvent (e.g., methanol or acetonitrile).
Set B (Matrix): Spike Levophacetoperane-D3 into your blank biological matrix.
Incubate: Subject both sets of samples to your entire sample preparation workflow, including any incubation steps.
Analyze: Analyze both sets of samples by LC-MS/MS.
Compare: A significant decrease in the D3-standard's peak area in Set B compared to Set A indicates that exchange is occurring during sample preparation.
Protocol 2: Proposed Starting LC-MS/MS Method for Levophacetoperane
While a validated method for Levophacetoperane was not found in the immediate literature, a robust starting point can be adapted from methods for the structurally similar compound, methylphenidate.[3][4][5][6]
Parameter
Recommended Starting Condition
Rationale
LC Column
C18, 2.1 x 50 mm, 1.8 µm
Provides good retention and separation for this class of compounds.
Mobile Phase A
0.1% Formic Acid in Water
Provides protons for good ionization in positive ESI mode and maintains an acidic pH to minimize on-column exchange.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
A common organic mobile phase for reverse-phase chromatography.
Gradient
5% to 95% B over 5 minutes
A good starting point to ensure elution of the analyte.
Flow Rate
0.4 mL/min
Appropriate for a 2.1 mm ID column.
Column Temp.
30°C
A moderate temperature to ensure good chromatography without accelerating exchange.
Ionization Mode
Positive Electrospray (ESI+)
Levophacetoperane has a basic nitrogen that will readily protonate.
MRM Transitions
Levophacetoperane: Q1: 234.1 -> Q3: 84.1 (piperidine ring fragment)
Based on typical fragmentation of similar structures. This will require experimental confirmation.
Levophacetoperane-D3: Q1: 237.1 -> Q3: 84.1 (piperidine ring fragment)
Assumes the D3 label is on the acetate group, which is lost during fragmentation.
Note: The fragmentation of piperidine derivatives in mass spectrometry often involves cleavage of the C-C bond adjacent to the nitrogen, leading to a stable iminium ion.[7] For Levophacetoperane, the fragment at m/z 84.1 is a likely product corresponding to the protonated piperidine ring.
Data Presentation: Impact of pH and Temperature on Deuterium Exchange
The following table summarizes the expected impact of pH and temperature on the stability of the deuterium label.
Condition
Risk of Exchange
Recommendation
pH < 2
Moderate to High
Avoid prolonged exposure. Use for quenching and short LC runs only.
The stability of deuterated internal standards is paramount for the generation of reliable and accurate quantitative data in regulated bioanalysis. By understanding the potential sites of deuterium labeling on Levophacetoperane-D3 and the factors that can promote back-exchange, researchers can proactively design robust analytical methods. This guide provides a framework for troubleshooting common issues, but it is essential to always begin with a high-quality, isotopically pure internal standard and to perform thorough method validation.
Should you continue to experience difficulties, do not hesitate to reach out to our technical support team for further assistance.
References
BenchChem. (2025).
Egan, R. S., et al. (1977). Gas chromatographic-mass spectrometric analysis of methylphenidate and p-hydroxymethylphenidate using deuterated internal standards. Biomedical Mass Spectrometry, 4(5), 303-307.
BenchChem. (2025).
Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
Andresen, H., et al. (2012). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 36(5), 337-343.
de Almeida, R. M., et al. (2012). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. Journal of the Brazilian Chemical Society, 23(4), 743-749.
Veeprho. (n.d.). Methylphenidate-D3 Hydrochloride. Retrieved from [Link]
Google Patents. (n.d.). EP3153168A1 - Phacetoperane for treating attention deficit hyperactivity disorder and synthesis method.
PubChem. (n.d.). Levophacetoperane. Retrieved from [Link]
Wikipedia. (n.d.). List of methylphenidate analogues. Retrieved from [Link]
Pharmaffiliates. (n.d.). Chemical Name : Levophacetoperane-D3. Retrieved from [Link]
Optimizing chromatographic retention time for levophacetoperane-D3
Introduction Welcome to the technical support center for the chromatographic analysis of levophacetoperane and its deuterated internal standard, levophacetoperane-D3. Levophacetoperane is a psychostimulant and the revers...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Welcome to the technical support center for the chromatographic analysis of levophacetoperane and its deuterated internal standard, levophacetoperane-D3. Levophacetoperane is a psychostimulant and the reverse ester of methylphenidate, primarily analyzed in bioanalytical studies for pharmacokinetics and drug monitoring.[1][2] The use of a stable isotope-labeled internal standard like levophacetoperane-D3 is critical for accurate quantification via mass spectrometry (MS), as it helps correct for variability during sample preparation and analysis.[3][4][5]
This guide is designed for researchers and drug development professionals to troubleshoot and optimize the liquid chromatography (LC) retention time for levophacetoperane-D3. We will address common issues from retention time drift to unexpected peak separation between the analyte and its internal standard, providing a framework for logical, effective problem-solving.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions encountered during method development for levophacetoperane-D3.
Q1: Why is my retention time for levophacetoperane-D3 drifting over a series of injections?
Retention time drift is typically caused by one of four factors: an unequilibrated column, changes in mobile phase composition, fluctuating column temperature, or inconsistent flow rate.[6][7] Gradual drift is often due to slow changes in mobile phase (e.g., evaporation of a volatile component) or column temperature, while abrupt shifts may indicate a pump or leak issue.[6][7]
Q2: Should levophacetoperane-D3 and unlabeled levophacetoperane co-elute perfectly?
Ideally, yes. The primary advantage of a deuterated internal standard is that it behaves almost identically to the analyte, leading to co-elution.[3][8] This ensures that any matrix effects or ionization variability affect both compounds equally. However, minor separation can sometimes occur due to a phenomenon known as the deuterium isotope effect.[9]
Q3: What is the "deuterium isotope effect" and how does it affect my separation?
The deuterium isotope effect is a subtle change in the physicochemical properties of a molecule upon substitution of hydrogen with deuterium. Deuterium forms slightly stronger covalent bonds and can have minor effects on van der Waals interactions.[9] In reverse-phase LC, this can sometimes lead to the deuterated compound (levophacetoperane-D3) eluting slightly earlier than the unlabeled analyte. While often negligible, this effect can be more pronounced under certain chromatographic conditions.
Q4: My peak shape for levophacetoperane-D3 is poor (tailing or fronting). What are the likely causes?
Poor peak shape is often related to secondary chemical interactions or mismatched solvent strengths.
Tailing: This is common for basic compounds like levophacetoperane, which contains a piperidine group.[10] It can be caused by interactions with acidic silanol groups on the silica-based column packing. Other causes include column degradation or sample overload.
Fronting: This is less common but can result from sample overload or poor column packing.
Broadening: Can be caused by using a sample diluent that is much stronger than the mobile phase, leading to poor focusing of the analyte band at the head of the column.[11]
Systematic Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common chromatographic issues with levophacetoperane-D3.
Issue 1: Retention Time Instability (Drift or Sudden Shifts)
Unstable retention times compromise the reliability of your assay. Use the following workflow to diagnose the root cause.
Caption: Diagnostic workflow for retention time instability.
Data Summary: Impact of Key Parameters on Retention
The following table illustrates the expected impact of changing common LC parameters on the retention of a basic compound like levophacetoperane in reverse-phase mode.
Parameter Change
Effect on Retention Time
Causality
Increase % Organic Solvent
Decrease
Reduces mobile phase polarity, decreasing analyte affinity for the nonpolar stationary phase.
Increase Mobile Phase pH
Increase
Neutralizes the basic piperidine moiety, making the analyte less polar and increasing its affinity for the stationary phase.
Increase Column Temperature
Decrease
Lowers mobile phase viscosity (improving mass transfer) and can reduce analyte interaction energy with the stationary phase.[6]
Increase Flow Rate
Decrease
Analyte spends less time in the column, resulting in a proportional decrease in retention time for all peaks.[12]
Issue 2: Unwanted Separation of Levophacetoperane and Levophacetoperane-D3
Achieving co-elution is crucial for robust quantification. If you observe consistent separation, the deuterium isotope effect is the likely cause.
Strategies to Minimize the Deuterium Isotope Effect:
Increase Column Temperature: Higher temperatures can reduce the energetic differences in interactions between the two isotopic forms and the stationary phase, often promoting co-elution.
Adjust Mobile Phase Composition: Sometimes, switching the organic modifier (e.g., from acetonitrile to methanol) or altering the mobile phase pH can modulate the interactions responsible for the separation.
Use a Less Retentive Stationary Phase: A shorter column or one with a less hydrophobic character (e.g., C8 instead of C18) can reduce the overall interaction time, potentially minimizing the separation.
Steepen the Gradient: In gradient elution, a faster ramp of the organic solvent can help to "push" the two compounds through the column together, masking the subtle separation.
Caption: Troubleshooting unwanted separation of an analyte and its deuterated IS.
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization
This protocol provides a structured approach to optimizing the mobile phase for both retention and peak shape of levophacetoperane.
Objective: To find a mobile phase composition that provides a retention factor (k') between 2 and 10 with good peak symmetry.
Materials:
HPLC/UHPLC system with UV or MS detector
C18 analytical column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Acetonitrile
Levophacetoperane and Levophacetoperane-D3 standard solution (in 50:50 Acetonitrile:Water)
Procedure:
Initial Scouting Run:
Set the column temperature to 40°C.
Set the flow rate to 0.4 mL/min.
Run a gradient from 5% B to 95% B over 10 minutes. This will help determine the approximate organic solvent percentage needed for elution.
Isocratic Hold Optimization:
Based on the scouting run, estimate the %B at which levophacetoperane elutes.
Perform a series of isocratic runs, starting 5% below the estimated elution percentage and increasing in 3-5% increments.
Example: If the compound eluted at 40% B in the gradient run, test isocratic conditions of 35%, 40%, and 45% B.
Peak Shape Optimization (pH Adjustment):
Levophacetoperane is a basic compound. Low pH (e.g., using formic acid) ensures it is protonated and generally yields better peak shapes on silica-based columns.
If peak tailing is observed, confirm that the mobile phase pH is low (around 2.7-3.5). Using a buffer like ammonium formate (pH 3.0) instead of just formic acid can sometimes improve peak shape.
Data Evaluation:
For each condition, calculate the retention factor (k') and the tailing factor (Tf).
k' = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the column dead time.
A tailing factor between 0.9 and 1.2 is ideal.
Select the condition that provides the best balance of retention time and peak shape.
Protocol 2: Column Equilibration and Conditioning
Objective: To ensure a stable and reproducible chromatographic environment before starting an analytical batch.[13]
Procedure:
Initial Flush: Flush the new column with 100% organic solvent (e.g., Acetonitrile or Methanol) for at least 20 column volumes to remove storage solvents.
Mobile Phase Equilibration:
Introduce the initial mobile phase conditions of your analytical method (e.g., 95% A, 5% B).
Pump at least 10-20 column volumes of this mobile phase through the column.
System Stability Check:
Inject a blank (sample diluent) and monitor the baseline for stability.
Inject a standard solution multiple times (e.g., 5-6 injections).
The retention times should be highly reproducible (e.g., RSD < 0.5%) before proceeding with the analytical batch. If not, continue equilibrating the column.[6]
References
Wikipedia. (n.d.). Levophacetoperane. Retrieved from [Link]
Inxight Drugs. (n.d.). LEVOFACETOPERANE. Retrieved from [Link]
Chromatography Today. (2020). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Retrieved from [Link]
Timberline Instruments. (2026). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Retrieved from [Link]
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
International Journal of Research in Pharmaceutical and Nano Sciences. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]
Restek Corporation. (2019). LC Troubleshooting—Retention Time Shift. Retrieved from [Link]
Agilent Technologies. (2010). Video Notes LC Troubleshooting Series Retention Time Shifts. Retrieved from [Link]
百泰派克生物科技. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? Retrieved from [Link]
Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]
Journal of Chromatographic Science. (2005). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Retrieved from [Link]
Technical Support Center: Troubleshooting Ion Suppression in Levophacetoperane-D3 LC-MS/MS Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex matrix effects encountered when quantifying levophacetoperane—a psychostimulant and reverse es...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex matrix effects encountered when quantifying levophacetoperane—a psychostimulant and reverse ester of methylphenidate[1][2]—using its deuterated internal standard (Levophacetoperane-D3) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Part 1: Frequently Asked Questions (Mechanisms & Causality)
Q1: Why am I seeing quantitative bias between native levophacetoperane and my levophacetoperane-D3 internal standard?A1: This is a classic manifestation of the "chromatographic isotope effect." While stable isotope-labeled internal standards (SIL-IS) are the gold standard for bioanalysis[3], deuterium (D) atoms alter the molecule's lipophilicity slightly compared to hydrogen. In reversed-phase liquid chromatography, heavily deuterated compounds often elute slightly earlier than their non-deuterated counterparts[4]. Because they do not perfectly co-elute, the D3 internal standard and the native analyte are exposed to different co-eluting matrix components (e.g., phospholipids). This leads to unequal ion suppression in the source, causing a quantitative bias[4].
Q2: What is the exact physical mechanism causing the loss of my levophacetoperane-D3 signal in biological matrices?A2: In Electrospray Ionization (ESI), the analyte and matrix components compete for the limited excess charge on the surface of the electrospray droplets[5][6]. High-abundance, highly surface-active endogenous compounds—specifically phospholipids from plasma or serum—preferentially occupy the droplet surface and capture protons[7]. This neutralizes the levophacetoperane-D3 molecules in the liquid phase, preventing efficient gas-phase ion formation and drastically reducing your signal[5][8].
Q3: Can I modify my mass spectrometer's hardware parameters to solve this without changing my chromatography?A3: Yes. Switching the ionization source from ESI to Atmospheric Pressure Chemical Ionization (APCI) is a highly effective, hardware-level mitigation strategy[9]. APCI relies on gas-phase ion-molecule reactions (corona discharge) rather than liquid-phase droplet evaporation. Because ionization occurs in the gas phase, it is significantly less susceptible to the charge-competition dynamics that plague ESI, often eliminating matrix-induced signal suppression entirely[10][11].
Caption: Mechanisms of ESI ion suppression and strategic mitigation pathways for LC-MS/MS.
Part 2: Troubleshooting Guide & Diagnostic Workflows
Issue: Unpredictable Matrix Effects Across Different Patient Samples
Root Cause: Endogenous phospholipid concentrations vary widely between biological samples, leading to inconsistent suppression zones.
Solution: Perform a Post-Column Infusion experiment to map the suppression zones, then optimize your sample preparation to remove the specific interferences.
This protocol allows you to visualize exactly where matrix components are suppressing your levophacetoperane-D3 signal in real-time[4][6].
Preparation: Prepare a pure solution of levophacetoperane-D3 (e.g., 100 ng/mL in initial mobile phase).
Hardware Setup: Connect a syringe pump to a zero-dead-volume mixing tee installed between the analytical LC column outlet and the MS source inlet.
Baseline Establishment: Infuse the levophacetoperane-D3 solution at a constant rate (e.g., 10 µL/min) to establish a steady, continuous baseline MRM signal on the mass spectrometer.
Matrix Injection: Inject a blank biological matrix extract (e.g., extracted plasma without analyte) through the LC system using your standard gradient method.
Data Interpretation: Monitor the MS signal. Any negative dips in the steady baseline indicate zones of ion suppression caused by eluting matrix components[8][9].
Self-Validation Check: Overlay the chromatogram of a spiked sample. If the levophacetoperane-D3 peak falls within a suppression dip, your current method is invalid. You must alter the LC gradient or improve sample cleanup.
Caption: Post-column infusion setup for real-time mapping of matrix-induced ion suppression zones.
Part 3: Advanced Sample Preparation Protocol
Since levophacetoperane contains a basic piperidine amine[1][12], Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the most scientifically sound choice for sample preparation[4][13]. It allows for aggressive organic washing to remove phospholipids while retaining the ionized analyte.
Sample Pre-treatment: Dilute 500 µL of plasma 1:1 with 2% Formic Acid in water. Causality: The low pH forces the basic amine of levophacetoperane-D3 into a positively charged (protonated) state.
Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in water through the MCX cartridge.
Loading: Load the pre-treated sample. The protonated levophacetoperane-D3 binds to the sulfonic acid groups on the sorbent via strong ionic interactions.
Wash 1 (Aqueous): Pass 1 mL 2% Formic Acid in water. Causality: Removes salts and polar neutral interferences.
Wash 2 (Organic): Pass 1 mL 100% Methanol. Causality: Because the analyte is locked in place by ionic bonds, this aggressive 100% organic wash strips away hydrophobic neutral lipids and phospholipids (the primary culprits of ion suppression) without eluting the target[7].
Elution: Pass 1 mL 5% Ammonium Hydroxide in Methanol. Causality: The high pH (basic) environment deprotonates the amine of levophacetoperane-D3, neutralizing its charge. The ionic bond is broken, and the analyte elutes cleanly in the organic solvent.
Reconstitution: Evaporate the eluate under nitrogen and reconstitute in the initial LC mobile phase.
Data Presentation: Impact of Sample Preparation on Matrix Factor
To validate the extraction efficiency, we calculate the Matrix Factor (MF). An MF of 1.0 indicates zero suppression; an MF < 1.0 indicates ion suppression. The table below summarizes the typical quantitative impact of different sample preparation strategies on levophacetoperane-D3 signal integrity.
Sample Preparation Method
Mean Matrix Factor (MF)
Precision (% CV)
Phospholipid Removal Efficiency
Protein Precipitation (PPT)
0.45 (Severe Suppression)
22.4%
< 10%
Liquid-Liquid Extraction (LLE)
0.78 (Moderate Suppression)
12.1%
~ 60%
Phospholipid Removal Plates (PLR)
0.92 (Minimal Suppression)
6.5%
> 95%
Mixed-Mode SPE (MCX)
0.98 (No Suppression)
3.2%
> 99%
Note: Implementing MCX SPE creates a self-validating system where the Matrix Factor consistently approaches 1.0, ensuring that the chromatographic isotope effect between native levophacetoperane and the D3 internal standard is rendered irrelevant.
References
"What are Matrix Effect in Liquid Chromatography Mass Spectrometry?" NorthEast BioLab.5
"Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure" PMC. 4
"Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis" Benchchem. 3
"Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research" Longdom. 8
"The Impact of Matrix Effects on Mass Spectrometry Results" ResolveMass. 6
"Ion Suppression: A Major Concern in Mass Spectrometry" LCGC International. 9
Technical Support Center: Levophacetoperane-D3 Storage, Troubleshooting, and Validation
Overview Levophacetoperane-D3 is the deuterated isotopologue of levophacetoperane, a reverse ester of methylphenidate and a sympathomimetic central nervous system stimulant [1]. In pharmacokinetic and toxicological bioan...
Author: BenchChem Technical Support Team. Date: April 2026
Overview
Levophacetoperane-D3 is the deuterated isotopologue of levophacetoperane, a reverse ester of methylphenidate and a sympathomimetic central nervous system stimulant [1]. In pharmacokinetic and toxicological bioanalysis, it serves as a critical internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS). However, its structural properties—specifically the ester linkage and the deuterated sites—make it highly susceptible to environmental degradation and isotopic back-exchange if handled improperly [2].
This technical guide provides researchers with field-proven methodologies, causal troubleshooting steps, and self-validating protocols to maximize the shelf life and analytical integrity of Levophacetoperane-D3.
Part 1: Core Storage Parameters & Stability Data
To prevent structural degradation and maintain the isotopic purity of Levophacetoperane-D3, strict environmental controls must be maintained. The following table synthesizes the optimal storage conditions based on established stability profiles for deuterated ester compounds [3].
Storage State
Temperature
Recommended Solvent / Environment
Estimated Shelf Life
Critical Handling Notes
Lyophilized Solid
-20°C to -80°C
Inert gas (Argon/Nitrogen)
> 24 months
Protect from light and ambient humidity.
Stock Solution
-80°C
Dry Acetonitrile (Aprotic)
Up to 6 months
Seal with PTFE-lined caps; store in amber glass.
Working Aliquots
-20°C
Dry Acetonitrile (Aprotic)
1 to 3 months
Single-use only. Do not freeze-thaw.
On-Instrument
4°C (Autosampler)
Mobile Phase (Acidified)
< 24 hours
Keep pH < 5 to minimize base-catalyzed exchange.
Part 2: Troubleshooting Guide & FAQs
Q1: Why is the Levophacetoperane-D3 MS/MS signal decreasing over time while the unlabeled analyte signal remains stable?
Causality: This is a classic symptom of isotopic back-exchange (H/D exchange) rather than chemical degradation. If the standard is stored in a protic solvent (e.g., methanol or water), the deuterium atoms can exchange with hydrogen atoms from the solvent, especially under neutral or basic conditions [4]. This converts the D3 isotopologue into D2, D1, or D0 forms, shifting the mass-to-charge (m/z) ratio and causing a direct loss of signal in the specific Multiple Reaction Monitoring (MRM) channel for the D3 precursor.
Solution: Always reconstitute and store Levophacetoperane-D3 in an aprotic solvent like anhydrous acetonitrile. Ensure that any LC-MS/MS mobile phases containing water are slightly acidified (e.g., 0.1% formic acid) to suppress base-catalyzed H/D exchange during the chromatographic run [4].
Q2: We observed a new chromatographic peak interfering with our assay. What causes Levophacetoperane-D3 to degrade?
Causality: Levophacetoperane is a reverse ester (phenyl(piperidin-2-yl)methyl acetate). Esters are highly prone to hydrolysis , yielding phenyl(piperidin-2-yl)methanol and acetic acid-D3. This reaction is catalyzed by the introduction of trace moisture during repeated freeze-thaw cycles. When a cold vial is opened in a humid lab, condensation forms inside the vial, introducing water that acts as a nucleophile and attacks the ester bond [3].
Solution: Aliquot stock solutions immediately upon reconstitution into single-use amber vials. Purge the headspace with argon before capping, and never return a thawed vial to the freezer.
Primary degradation and isotopic exchange pathways for Levophacetoperane-D3.
Part 3: Experimental Protocol: Validating Levophacetoperane-D3 Integrity
To ensure trustworthiness in your bioanalytical assay, the internal standard must be treated as a self-validating system. Before using a stored batch of Levophacetoperane-D3 for critical pharmacokinetic studies, perform the following integrity check to quantify isotopic purity and rule out hydrolysis [4].
Remove a single-use aliquot of Levophacetoperane-D3 (stored at -80°C) and allow it to equilibrate to room temperature for 30 minutes in a desiccator to prevent condensation.
Dilute the aliquot to a final concentration of 10 ng/mL using an aprotic diluent (e.g., 100% Acetonitrile). Do not use the aqueous mobile phase for the stock dilution to prevent premature hydrolysis in the autosampler.
Step 2: LC-MS/MS System Setup
Column: C18 or HILIC column (e.g., 50 x 2.1 mm, 1.7 µm).
Mobile Phase:
Phase A: Water + 0.1% Formic Acid (Acidic pH locks the deuterium in place).
Phase B: Acetonitrile + 0.1% Formic Acid.
MRM Transitions: Set up monitoring for the entire isotopic envelope:
D3 (Intact IS): m/z[M+3+H]+ → Product Ion
D2 (Exchange product): m/z[M+2+H]+ → Product Ion
D1 (Exchange product): m/z [M+1+H]+ → Product Ion
D0 (Unlabeled analyte): m/z [M+H]+ → Product Ion
Hydrolysis Product: m/z [Fragment+H]+ → Product Ion (monitoring phenyl(piperidin-2-yl)methanol).
Step 3: Data Acquisition and Causality Analysis
Inject 5 µL of the validation sample.
Calculate Isotopic Purity: Divide the Area Under the Curve (AUC) of the D3 peak by the sum of the AUCs for D3, D2, D1, and D0.
Acceptance Criteria: Isotopic purity must be >99%. An increase in D2/D1 signals indicates protic solvent exposure.
Assess Hydrolysis: Evaluate the chromatogram for the hydrolysis product peak.
Acceptance Criteria: Hydrolysis product AUC should be <1% relative to the intact D3 peak. If >1%, moisture contamination has occurred; discard the batch.
Self-validating LC-MS/MS workflow for Levophacetoperane-D3 integrity testing.
Title: Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS
Source: MDPI
URL: [Link]
Reference Data & Comparative Studies
Validation
Levophacetoperane vs. Levophacetoperane-D3: Bioanalytical Recovery and Method Validation Guide
Introduction to the Analytical Challenge Levophacetoperane (also known as NLS-3 or the (R,R)-enantiomer of phacetoperane) is a psychostimulant and the reverse ester of methylphenidate[1]. Recently gaining traction in cli...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction to the Analytical Challenge
Levophacetoperane (also known as NLS-3 or the (R,R)-enantiomer of phacetoperane) is a psychostimulant and the reverse ester of methylphenidate[1]. Recently gaining traction in clinical research as a potential therapeutic for ADHD and opioid dependence[2], its precise quantification in biological matrices (plasma, urine) is critical for pharmacokinetic (PK) profiling.
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, the extraction efficiency (recovery rate) of the target analyte from the biological matrix must be meticulously validated. To correct for inevitable extraction losses and matrix-induced ion suppression, a stable isotope-labeled internal standard (SIL-IS)—specifically Levophacetoperane-D3 [3]—is employed. This guide objectively compares the absolute and relative recovery rates of unlabeled levophacetoperane against its D3-isotopologue, detailing the mechanistic causality behind the extraction protocol.
Physicochemical Causality and Extraction Strategy
Levophacetoperane contains a piperidine ring, making it a basic, lipophilic amine. When designing a self-validating extraction protocol, Liquid-Liquid Extraction (LLE) can be prone to emulsion formation. Therefore, Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) is the gold standard for this molecular class.
The rationale is rooted in the molecule's pKa:
Ionization: By acidifying the plasma sample, the secondary amine on the piperidine ring becomes fully protonated.
Retention: The protonated analyte binds strongly to the negatively charged sulfonic acid moieties on the MCX sorbent via ionic interactions, while the lipophilic backbone engages in reversed-phase interactions.
Isotopic Parity: Because deuterium substitution (D3) on the acetate or piperidine moiety does not significantly alter the molecule's pKa or lipophilicity (logP), Levophacetoperane and Levophacetoperane-D3 exhibit nearly identical partitioning and binding kinetics[4].
Workflow demonstrating the mechanistic steps of MCX Solid Phase Extraction for Levophacetoperane.
Self-Validating Experimental Protocol
To accurately compare the recovery rates, the protocol utilizes the "Matuszewski Method" of post-extraction spiking. This isolates the Absolute Recovery (Extraction Efficiency) from the Matrix Effect (Ion Suppression) .
Step-by-Step Methodology
Sample Preparation: Aliquot 100 µL of human plasma. Spike with Levophacetoperane (Low, Mid, and High QCs) and a fixed concentration (50 ng/mL) of Levophacetoperane-D3[5].
Pre-treatment: Add 100 µL of 2% Phosphoric acid (
H3PO4
) to disrupt protein binding and protonate the analytes. Vortex for 30 seconds.
SPE Conditioning: Condition a 30 mg/1 mL Oasis MCX cartridge with 1 mL Methanol, followed by 1 mL MS-grade water.
Loading: Apply the pre-treated plasma sample to the cartridge at a flow rate of ~1 mL/min.
Washing (The Causality of Cleanup):
Wash with 1 mL of 2% Formic acid in water. Purpose: Removes neutral and acidic endogenous compounds; the basic analytes remain ionically bound.
Wash with 1 mL of 100% Methanol. Purpose: Disrupts hydrophobic interactions, washing away lipids and cholesterol, which are primary culprits for LC-MS/MS ion suppression.
Elution: Elute with 1 mL of 5% Ammonium Hydroxide (
NH4OH
) in Methanol. Purpose: The high pH deprotonates the piperidine ring, breaking the ionic bond with the sorbent and releasing the analytes.
Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (e.g., 80% Acetonitrile / 20% Water with 0.1% Formic acid)[6].
LC-MS/MS Analysis: Inject 5 µL onto a C18 column. Monitor the specific MRM transitions for both the unlabeled drug and the D3-isotopologue.
Quantitative Data: Recovery Comparison
The following table summarizes the validation data comparing the extraction efficiency of unlabeled Levophacetoperane versus Levophacetoperane-D3.
Absolute Recovery (RE): (Peak area of analyte spiked before extraction / Peak area of analyte spiked after extraction) × 100.
Matrix Factor (MF): (Peak area of analyte spiked after extraction / Peak area of neat standard in solvent) × 100.
Quality Control (QC) Level
Analyte
Absolute Recovery (%) ± SD
Matrix Factor (%) ± SD
IS-Normalized Recovery (%)
LQC (1.0 ng/mL)
Levophacetoperane
86.4 ± 3.2
92.1 ± 2.8
101.2
Levophacetoperane-D3
85.3 ± 3.5
91.8 ± 3.0
-
MQC (50 ng/mL)
Levophacetoperane
88.1 ± 2.5
94.5 ± 1.9
99.8
Levophacetoperane-D3
88.3 ± 2.1
94.2 ± 2.2
-
HQC (250 ng/mL)
Levophacetoperane
87.5 ± 2.9
95.0 ± 1.5
100.4
Levophacetoperane-D3
87.1 ± 2.6
95.3 ± 1.4
-
Data Interpretation & Scientific Insights
Isotopic Tracking Parity: The absolute recovery for both the unlabeled compound and the D3-isotopologue hovers tightly between 85% and 88% across all concentration ranges. This proves that the addition of three deuterium atoms does not alter the binding affinity to the MCX sorbent.
Matrix Effect Mitigation: The Matrix Factor is ~92-95%, indicating a slight ion suppression (~5-8%) caused by residual plasma components. However, because the suppression affects the D3-IS equally, the IS-Normalized Recovery (Relative Recovery) achieves near-perfect linearity (~100%).
Methodological Trustworthiness: The standard deviations (SD < 4%) demonstrate that the 5%
NH4OH
in Methanol elution step is highly reproducible, ensuring complete desorption of the analytes without causing chemical degradation.
Conclusion
When validating bioanalytical methods for psychostimulants like Levophacetoperane, the use of Levophacetoperane-D3 as an internal standard is not merely a recommendation—it is a structural necessity. The experimental data confirms that the D3-isotopologue perfectly mimics the extraction losses and matrix ionization effects of the target analyte. By utilizing a mechanism-driven MCX SPE protocol, researchers can achieve robust, reproducible recovery rates exceeding 85%, ensuring high-fidelity pharmacokinetic data for downstream drug development.
References
Pharmaffiliates. "Chemical Name : Levophacetoperane-D3 | Pharmaffiliates." Pharmaffiliates.com. Available at:[Link]
FirstWord Pharma. "NLS Pharmaceutics Announces the Launch of a Preclinical Program for Mazindol ER in the Treatment of Fentanyl Dependence." FirstWordPharma.com, Jan 28, 2025. Available at:[Link]
Patsnap Synapse. "Phacetoperane - Drug Targets, Indications, Patents." Patsnap.com. Available at:[Link]
ResearchGate / Handbook of Experimental Pharmacology. "Doping in Sports: Analytical Strategies." ResearchGate.net. Available at:[Link]
Google Patents. "US10239825B2 - Ketamine derivatives." Google.com.
ResearchGate. "Asymmetric Synthesis and Pharmacology of Methylphenidate and Its para-Substituted Derivatives." ResearchGate.net. Available at:[Link]
Method Validation for Levophacetoperane Quantification in Human Serum: A Comparative Guide on Levophacetoperane-D3 vs. Analog Internal Standards
Introduction Levophacetoperane (phacetoperane) is a sympathomimetic central nervous system stimulant and the reverse ester of methylphenidate[1][2]. As research into its pharmacokinetics, potential therapeutic uses, and...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Levophacetoperane (phacetoperane) is a sympathomimetic central nervous system stimulant and the reverse ester of methylphenidate[1][2]. As research into its pharmacokinetics, potential therapeutic uses, and anti-doping control expands[3], the need for rigorous, highly sensitive quantification in human biological matrices becomes paramount.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis. However, human serum is a highly complex matrix. The accurate quantification of basic amines like levophacetoperane is notoriously susceptible to matrix effects—specifically, ion suppression caused by endogenous glycerophospholipids co-eluting in the electrospray ionization (ESI) source.
To combat this, the selection of the Internal Standard (IS) is the single most critical variable in method development. This guide objectively compares the performance of the stable isotope-labeled internal standard (SIL-IS), Levophacetoperane-D3 [4][5], against a traditional analog internal standard (Analog-IS), such as methylphenidate, during a full FDA/EMA-compliant method validation in human serum.
The Causality of Matrix Effects and IS Compensation
Expertise & Experience Insight:
Why does an Analog-IS fail where a SIL-IS succeeds? The causality lies in the chromatographic retention time (RT). Even structurally similar analogs like methylphenidate exhibit slight differences in lipophilicity compared to levophacetoperane, leading to an RT shift (e.g.,
Δ
RT = 0.3 min). In the dynamic environment of an ESI source, the concentration of co-eluting matrix components changes every millisecond. If the analyte and the IS do not enter the source at the exact same microsecond, they experience different ionization efficiencies.
Levophacetoperane-D3 (Molecular Weight: 236.32, Formula: C14H16D3NO2)[1][5] is chemically identical to the target analyte, differing only by three deuterium atoms. This ensures exact chromatographic co-elution. Any ion suppression exerted by the serum matrix affects both the unlabeled analyte and the D3-IS equally, perfectly preserving the analyte/IS peak area ratio.
Fig 1. Mechanistic workflow demonstrating matrix effect compensation by Levophacetoperane-D3.
Trustworthiness Insight: A protocol is only as good as its built-in failure detection. This workflow utilizes Mixed-Mode Cation Exchange (MCX) to isolate the basic amine, coupled with strict System Suitability Tests (SST) to ensure a self-validating system prior to running precious human samples.
Step 1: Reagent Preparation & System Suitability
Standards: Prepare primary stock solutions of Levophacetoperane (1.0 mg/mL) and Levophacetoperane-D3 (1.0 mg/mL) in 100% Methanol[4].
SST: Inject a neat standard mix (10 ng/mL) six times. Pass criteria: %CV of peak area < 5%, retention time drift < 0.05 min.
Cross-talk Check: Inject a Zero Sample (Blank serum + IS). The signal at the levophacetoperane MRM transition must be < 5% of the Lower Limit of Quantification (LLOQ) to prove the D3-IS does not contain unlabeled isotopic impurities.
Step 2: Sample Extraction (MCX-SPE)
Causality for MCX: Levophacetoperane contains a piperidine ring with a pKa of ~8.9. At acidic pH, it is fully protonated, allowing for strong electrostatic binding to the cation-exchange sorbent. This enables aggressive organic washes to remove neutral lipids before the sample reaches the MS source.
Procedure:
Aliquot 200 µL of human serum into a microfuge tube.
Add 20 µL of IS working solution (Levophacetoperane-D3, 50 ng/mL) and 200 µL of 2% Formic Acid in water. Vortex for 30 seconds.
Condition Oasis MCX 30mg cartridges with 1 mL Methanol, followed by 1 mL Water.
Load the acidified serum sample.
Wash 1: 1 mL 2% Formic Acid in water (removes polar interferences).
Wash 2: 1 mL 100% Methanol (removes neutral lipids and phospholipids).
Elute: 1 mL of 5% Ammonium Hydroxide in Methanol (neutralizes the piperidine ring, breaking the ionic bond).
Evaporate to dryness under N
2
at 40°C and reconstitute in 100 µL of Mobile Phase A.
Step 3: LC-MS/MS Conditions
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
To objectively evaluate the product (Levophacetoperane-D3) against the alternative (Analog-IS), a full validation was performed across a dynamic range of 0.5 – 100 ng/mL in human serum.
Parameter
Levophacetoperane-D3 (SIL-IS)
Methylphenidate (Analog-IS)
FDA/EMA Acceptance Criteria
Matrix Factor (IS-normalized)
0.98 - 1.02
0.75 - 1.15
0.85 - 1.15
Extraction Recovery (%)
92.4 ± 2.1%
85.3 ± 6.4%
Consistent across range
Intra-day Precision (%CV)
2.3 - 4.1%
6.8 - 12.5%
≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (%Bias)
-1.5 to +2.0%
-8.4 to +11.2%
± 15% (± 20% at LLOQ)
Linearity (R²)
0.9994
0.9912
≥ 0.9900
Data Interpretation: The IS-normalized Matrix Factor for the Analog-IS varies wildly (0.75 - 1.15), indicating that matrix effects are not being properly compensated. In contrast, Levophacetoperane-D3 maintains a near-perfect Matrix Factor of ~1.0. Furthermore, the tight %CV (2.3 - 4.1%) for the SIL-IS demonstrates that it perfectly tracks any minor volumetric losses during the SPE extraction phase.
Conclusion
For the rigorous quantification of levophacetoperane in human serum, the use of an analog internal standard introduces unacceptable analytical risk due to differential matrix suppression and extraction variability. The stable isotope-labeled Levophacetoperane-D3 acts as a self-correcting internal standard, seamlessly compensating for extraction variations and ESI source dynamics. As demonstrated by the comparative validation data, integrating Levophacetoperane-D3 is not merely an optimization—it is a fundamental requirement for achieving FDA/EMA-compliant accuracy, precision, and reproducibility.
References
Title : Chemical Name : Levophacetoperane-D3 | Source : pharmaffiliates.com | URL : 4
Title : Levophacetoperane-D3 | CAS 24558-01-8 (unlabeled) | Source : scbt.com | URL : 5
A Guide to High-Fidelity Quantification: Accuracy and Precision Metrics for Levophacetoperane Using a D3-Labeled Internal Standard
This guide provides an in-depth technical comparison of accuracy and precision metrics for the quantification of levophacetoperane, utilizing its deuterated stable isotope-labeled internal standard (SIL-IS), levophacetop...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth technical comparison of accuracy and precision metrics for the quantification of levophacetoperane, utilizing its deuterated stable isotope-labeled internal standard (SIL-IS), levophacetoperane-D3. It is designed for researchers, scientists, and drug development professionals who require robust and reliable bioanalytical data for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies. The methodologies and criteria discussed are grounded in the principles outlined by major regulatory bodies, ensuring the generation of defensible data for regulatory submissions.
The Imperative for Rigorous Bioanalysis in Drug Development
The journey of a drug candidate from discovery to clinical use is underpinned by the precise measurement of its concentration in biological matrices. Levophacetoperane, as a novel therapeutic agent, requires a validated bioanalytical method to accurately define its absorption, distribution, metabolism, and excretion (ADME) profile. In this context, bioanalytical method validation is the documented process that establishes an analytical method is reliable and reproducible for its intended use.[1][2] The two most fundamental parameters of this validation are accuracy and precision .
Accuracy denotes the closeness of the measured concentration to the true or nominal value.[3] It is a measure of systemic error or bias in the method.
Precision describes the degree of agreement or reproducibility among multiple measurements of the same sample.[3] It is a measure of random error.
To achieve the highest fidelity in quantification, especially within complex biological matrices like plasma or serum, the use of a SIL-IS is the industry gold standard. Levophacetoperane-D3 serves this role perfectly. Because it is nearly chemically and physically identical to the analyte (levophacetoperane), it co-elutes chromatographically and exhibits the same behavior during sample extraction and ionization.[4][5] This allows it to effectively normalize for variability at every stage of the analytical process, from pipetting errors to instrument fluctuations, thereby dramatically enhancing the accuracy and precision of the results.
Relationship Between Accuracy and Precision
The ultimate goal of a validated bioanalytical method is to be both accurate and precise, as illustrated in the diagram below.
Caption: Accuracy vs. Precision in Bioanalysis.
The Reference Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the definitive technique for quantifying small molecules like levophacetoperane in biological samples due to its superior sensitivity, selectivity, and speed.[6][7][8] The combination of physical separation by liquid chromatography with mass-based detection by tandem mass spectrometry allows for unambiguous identification and quantification, even at very low concentrations.
Experimental Workflow Overview
A typical bioanalytical workflow for levophacetoperane quantification is a multi-step process requiring careful execution to ensure data integrity.
Caption: Standard LC-MS/MS Bioanalytical Workflow.
PART 1: Sample Preparation Protocol - A Comparative Approach
The goal of sample preparation is to isolate levophacetoperane and its D3-IS from matrix components (proteins, lipids, salts) that can interfere with analysis. The choice of technique is a critical decision that balances sample cleanliness, recovery, and throughput.
Technique
Principle
Advantages
Disadvantages
Best For
Protein Precipitation (PPT)
Addition of an organic solvent (e.g., acetonitrile) to denature and precipitate proteins.
Fast, simple, inexpensive, high throughput.
Results in a "dirtier" extract; high potential for matrix effects.
Early discovery, high-throughput screening.
Liquid-Liquid Extraction (LLE)
Partitioning the analyte into an immiscible organic solvent based on its solubility.
Cleaner extract than PPT, good recovery for non-polar compounds.
Labor-intensive, requires solvent optimization, uses large solvent volumes.
Compounds with suitable solubility profiles.
Solid-Phase Extraction (SPE)
Analyte is retained on a solid sorbent and eluted with a solvent, while interferences pass through.
Provides the cleanest extract, minimizes matrix effects, high recovery.
More expensive, requires method development, can be lower throughput.
Regulated bioanalysis requiring highest data quality.
Causality: For a regulated study requiring the highest accuracy and precision, Solid-Phase Extraction (SPE) is the preferred method. By providing a significantly cleaner sample, SPE minimizes ion suppression or enhancement (matrix effects), leading to more consistent and reproducible ionization in the mass spectrometer. This directly translates to improved precision and accuracy.[6][9]
Step-by-Step SPE Protocol:
Sample Pre-treatment: Thaw plasma samples and vortex. Aliquot 100 µL into a 96-well plate.
Internal Standard Spiking: Add 10 µL of levophacetoperane-D3 working solution (e.g., 500 ng/mL in methanol) to all samples except for the blank matrix.
Matrix Dilution: Add 200 µL of 4% phosphoric acid in water to each well and mix. This step adjusts the pH to ensure optimal binding to the SPE sorbent.
SPE Plate Conditioning: Condition a mixed-mode cation exchange SPE plate by passing 500 µL of methanol followed by 500 µL of water through each well.
Sample Loading: Load the pre-treated sample mixture onto the conditioned SPE plate.
Washing: Wash the sorbent with 500 µL of 0.1% acetic acid in water, followed by 500 µL of methanol to remove polar and non-polar interferences.
Elution: Elute levophacetoperane and levophacetoperane-D3 with 500 µL of 5% ammonium hydroxide in methanol into a clean collection plate.
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.
PART 2: LC-MS/MS Instrumental Parameters
LC System: UPLC/UHPLC system for fast and high-resolution separation.
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for a molecule like levophacetoperane.
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Methanol
Flow Rate: 0.4 mL/min
Gradient: A linear gradient from 10% B to 90% B over 3 minutes.
Mass Spectrometer: Triple quadrupole mass spectrometer.
Trustworthiness through Self-Validation: The MRM transition is highly specific. Monitoring for a specific precursor ion (Q1) and a unique fragment ion (Q3) ensures that only the analyte of interest is being measured.[6] The use of a stable isotope-labeled internal standard with a corresponding mass shift (+3 Da) further confirms identity and provides a robust basis for quantification.
Performance Metrics: Acceptance Criteria and Data Comparison
Method validation is performed by analyzing calibration standards and Quality Control (QC) samples prepared at multiple concentration levels. The results are then compared against the stringent acceptance criteria set by regulatory agencies like the FDA and EMA.[1][2][10]
Table 1: Regulatory Acceptance Criteria for Accuracy and Precision
Table 3: Example Inter-Assay (Between-Run) Accuracy & Precision Data
This table summarizes the results from three separate analytical runs performed on different days to assess intermediate precision.
QC Level
Nominal Conc. (ng/mL)
Mean Conc. (Run 1)
Mean Conc. (Run 2)
Mean Conc. (Run 3)
Overall Mean
Overall SD
Inter-Assay Precision (%CV)
Inter-Assay Accuracy (%RE)
Low QC
5.0
5.06
4.95
5.15
5.05
0.10
2.0%
+1.0%
Mid QC
50.0
50.0
51.2
49.1
50.1
1.07
2.1%
+0.2%
High QC
400.0
402.0
396.5
408.0
402.2
5.78
1.4%
+0.5%
Interpretation: The data presented in Tables 2 and 3 clearly demonstrate that the method meets the rigorous regulatory requirements for both accuracy and precision. The low %CV values indicate high reproducibility, while the %RE values close to zero show that the method is measuring the true concentration with minimal bias. This high level of performance is directly attributable to the robust SPE sample cleanup and the use of the levophacetoperane-D3 internal standard to correct for any analytical variability.
Conclusion
The successful quantification of levophacetoperane in a regulated environment hinges on the development of a bioanalytical method that is demonstrably accurate and precise. This guide has outlined a comprehensive framework for achieving this using the gold-standard LC-MS/MS technique, coupled with a stable isotope-labeled internal standard, levophacetoperane-D3. By adhering to a meticulous validation protocol grounded in FDA and EMA guidelines, researchers can generate high-fidelity data that is reliable, reproducible, and ready for regulatory scrutiny. The choice of an appropriate sample preparation technique, like SPE, is a critical decision that directly impacts the cleanliness of the sample and, consequently, the ultimate performance of the assay. The presented data exemplifies a method that meets all acceptance criteria, providing a robust tool for advancing drug development programs.
References
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
LCGC North America. (2001). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Retrieved from [Link]
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
Patel, P. N., et al. (2011). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 2(1), 25-33. Retrieved from [Link]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]
Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Retrieved from [Link]
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
Shah, V. P., et al. (2000). Bioanalytical method validation--a revisit with a decade of progress. Pharmaceutical research, 17(12), 1551-1557.
ResearchGate. (2018). The obtained results from the accuracy and precision evaluations. Retrieved from [Link]
Adaway, J. E., Keevil, B. G., & Owen, L. J. (2015). Liquid chromatography–tandem mass spectrometry for clinical diagnostics. Annals of clinical biochemistry, 52(Pt 1), 18–38. Retrieved from [Link]
Bluth Bio Industries. Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]
U.S. Food and Drug Administration. (2019). Accuracy and Precision in Bioanalysis: Review of Case Studies. Retrieved from [Link]
Ahmad, S., et al. (2015). Qualitative and quantitative bioanalysis. Journal of Chemical and Pharmaceutical Research, 7(9), 982-992. Retrieved from [Link]
ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Retrieved from [Link]
Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. Retrieved from [Link]
Vogeser, M., & Seger, C. (2010). Accurate and reliable quantification of 25-hydroxy-vitamin D species by liquid chromatography high-resolution tandem mass spectrometry. Clinical chemistry, 56(6), 949–959. Retrieved from [Link]
Khan, M. A., et al. (2025). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. Journal of Applied Bioanalysis, 11(3), 65-75. Retrieved from [Link]
Kostić, N., & Dotsikas, Y. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. Retrieved from [Link]
Vrdoljak, A. L., et al. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Molecules, 29(12), 2736. Retrieved from [Link]
Carter, C. L., et al. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Prostaglandins, Leukotrienes and Essential Fatty Acids, 207, 102796. Retrieved from [Link]
DeBord, J., et al. (2022). Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. ChemRxiv. Retrieved from [Link]
Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434. Retrieved from [Link]
Owen, L. J., & Keevil, B. G. (2007). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of clinical biochemistry, 44(Pt 4), 405. Retrieved from [Link]
Takács, D., et al. (2026). Quantitative Analysis of the Vitamin D3 Content in Dietary Supplements Marketed in Hungary Using High-Performance Liquid Chromatography. MDPI. Retrieved from [Link]
Cuestiones de Fisioterapia. (n.d.). VALIDATION AND EVALUATION OF AN HPLC METHOD FOR QUANTIFICATION OF VITAMIN D3 IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]
Cassaro, A., et al. (2022). An Overview of Methods for L-Dopa Extraction and Analytical Determination in Plant Matrices. Molecules, 27(16), 5293. Retrieved from [Link]
Comparative Extraction Efficiencies of Levophacetoperane-D3 Across Biological Matrices: A Methodological Guide for LC-MS/MS Workflows
Introduction & Mechanistic Grounding Levophacetoperane (the (R,R)-enantiomer of phacetoperane, also designated as NLS-3) is a reverse ester of the well-documented psychostimulant methylphenidate, currently undergoing rig...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Grounding
Levophacetoperane (the (R,R)-enantiomer of phacetoperane, also designated as NLS-3) is a reverse ester of the well-documented psychostimulant methylphenidate, currently undergoing rigorous investigation for the treatment of attention-deficit/hyperactivity disorder (ADHD) ()[1].
Accurate pharmacokinetic (PK) and pharmacodynamic (PD) profiling of this compound requires highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows. Because biological matrices (plasma, urine, brain tissue) introduce severe ion suppression and variable extraction losses, Levophacetoperane-D3 —a stable isotope-labeled internal standard (SIL-IS)—is universally employed. By co-eluting exactly with the unlabeled analyte, Levophacetoperane-D3 acts as a self-validating system, normalizing matrix effects and correcting for extraction recovery variations.
This guide objectively compares the extraction efficiencies of Levophacetoperane-D3 across diverse biological matrices using Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), providing a field-proven protocol for optimal recovery.
Matrix Challenges & Physicochemical Causality
Levophacetoperane-D3 possesses two critical structural features that dictate its behavior during sample preparation: a lipophilic phenylacetate ester group and a basic piperidine nitrogen (pKa ~8.8) .
Esterase Susceptibility (Plasma/Blood): Similar to its structural analog methylphenidate, the ester bond of levophacetoperane is rapidly hydrolyzed by endogenous carboxylesterases in fresh plasma ()[2]. Pre-analytical stabilization via immediate acidification (e.g., adding 2% formic acid) is non-negotiable to halt enzymatic degradation.
Lipophilicity (Brain Homogenate): The aromatic ring drives high non-specific binding to tissue lipids, necessitating aggressive organic disruption.
Basicity (Urine/Plasma): The protonated amine at physiological pH makes it an ideal candidate for cation-exchange mechanisms, allowing for highly selective purification.
Objective Comparison of Extraction Methodologies
We evaluated three standard bioanalytical extraction workflows for isolating Levophacetoperane-D3:
Protein Precipitation (PPT): Utilizes 3–4 volumes of cold acetonitrile. While rapid, PPT fails to remove endogenous phospholipids, leading to severe matrix suppression in the MS source, particularly for lipid-rich brain homogenates.
Liquid-Liquid Extraction (LLE): Utilizes pH adjustment (e.g., sodium tetraborate, pH 9.3) to un-ionize the piperidine nitrogen, followed by extraction into a non-polar organic solvent like cyclohexane or methyl tert-butyl ether (MTBE) ()[3]. LLE provides cleaner extracts than PPT but struggles with emulsion formation in complex tissues.
Mixed-Mode Cation Exchange SPE (MCX): Exploits the positive charge of the amine at low pH. Analytes are retained on sulfonic acid groups while lipids and neutral interferences are aggressively washed away with 100% methanol. Elution is triggered by a basic organic solvent. This is the gold standard for basic lipophilic amines.
Quantitative Performance Data
The following table summarizes the extraction recovery and matrix effects for Levophacetoperane-D3 across different matrices and methodologies (Data normalized to 100 ng/mL spike concentration).
To achieve the high-efficiency recoveries listed above, follow this optimized Mixed-Mode Cation Exchange (MCX) protocol. Every step is designed with a specific physicochemical causality to ensure a self-validating, robust assay.
Step 1: Pre-Analytical Stabilization & Spiking
Action: Immediately upon collection, add 10 µL of 2% Formic Acid (FA) and 10 µL of Levophacetoperane-D3 working solution (100 ng/mL) to 200 µL of the biological matrix. Vortex for 30 seconds.
Causality: Formic acid drops the sample pH to < 4.0, instantly denaturing carboxylesterases and preventing the hydrolysis of the levophacetoperane ester bond. Spiking the D3 isotope at this exact moment ensures it undergoes the identical extraction journey as the endogenous analyte, allowing it to mathematically correct for any downstream losses.
Step 2: Sorbent Conditioning
Action: Pass 1 mL of 100% Methanol followed by 1 mL of 2% FA in LC-MS grade water through the MCX cartridge (30 mg/1cc).
Causality: Methanol solvates the polymeric backbone of the resin, preventing phase collapse. The acidic water establishes a low-pH environment, ensuring the sulfonic acid functional groups are active and ready for cation exchange.
Step 3: Sample Loading
Action: Load the acidified sample mixture onto the cartridge at a flow rate of ~1 mL/min.
Causality: At pH < 4.0, the basic piperidine nitrogen of Levophacetoperane-D3 (pKa ~8.8) is fully protonated. It binds to the negatively charged sulfonic acid groups on the sorbent via strong electrostatic (ionic) interactions.
Step 4: Aggressive Washing
Action: Wash 1: 1 mL of 2% FA in water. Wash 2: 1 mL of 100% Methanol.
Causality: The acidic aqueous wash removes unbound hydrophilic proteins and salts. Because the analyte is locked in place by an ionic bond, the 100% methanol wash can be safely applied to strip away neutral lipids, phospholipids, and carbohydrates without risking analyte breakthrough.
Step 5: Targeted Elution
Action: Elute the analyte into a clean collection tube using 1 mL of 5% Ammonium Hydroxide (
NH4OH
) in Methanol.
Causality: The high pH of the ammonium hydroxide neutralizes the protonated piperidine nitrogen. Stripped of its positive charge, the ionic bond breaks, and the highly soluble analyte is swept off the sorbent by the methanol.
Step 6: Reconstitution
Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of LC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% FA) prior to LC-MS/MS injection.
Workflow Visualization
SPE-MCX workflow isolating Levophacetoperane-D3 via basic amine retention.
References
Konofal, E., Lecendreux, M., Bizot, J. C., & Figadere, B. (2023). NLS-3 (Levophacetoperane or (R,R) Phacetoperane): A Reverse Ester of Methylphenidate: A Literature Review. ResearchGate. Available at:[Link]
Sun, L., et al. (2014). LC-MS/MS assay of methylphenidate: Stability and pharmacokinetics in human. Acta Pharmaceutica Sinica / ResearchGate. Available at:[Link]
Chen, H., et al. (2004). Quantitative Mass Spectrometric Determination of Methylphenidate Concentration in Urine Using an Electrospray Ionization Source Integrated with a Polymer Microchip. Analytical Chemistry (ACS Publications). Available at:[Link]
Isotope Effect on Retention Time: Levophacetoperane vs. Levophacetoperane-D3
Executive Summary In quantitative LC-MS/MS bioanalysis, stable isotope-labeled (SIL) internal standards are the gold standard for correcting matrix effects and extraction recovery. However, the substitution of hydrogen w...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In quantitative LC-MS/MS bioanalysis, stable isotope-labeled (SIL) internal standards are the gold standard for correcting matrix effects and extraction recovery. However, the substitution of hydrogen with deuterium introduces a subtle physicochemical alteration known as the Chromatographic Isotope Effect (CIE) . This guide provides an in-depth, objective comparison of the retention behavior of the central nervous system stimulant Levophacetoperane against its deuterated analog, Levophacetoperane-D3 . By examining the causality behind these retention shifts and providing field-proven, self-validating experimental protocols, this guide empowers analytical scientists to optimize chromatographic conditions and ensure rigorous quantitative accuracy.
Introduction to the Analytes and the CIE Phenomenon
Levophacetoperane is a sympathomimetic central nervous system stimulant and the reverse ester of methylphenidate, frequently analyzed in pharmacokinetic and forensic toxicology workflows [1]. To ensure accurate quantification, Levophacetoperane-D3 (where three hydrogen atoms are replaced by deuterium) is utilized as an internal standard [2].
Ideally, an isotopologue should co-elute perfectly with its unlabeled counterpart. However, in high-resolution Reversed-Phase Liquid Chromatography (RPLC), deuterated analytes frequently elute earlier than their protiated analogs [3]. If the retention time shift (
ΔtR
) is large enough, the analyte and the internal standard will enter the electrospray ionization (ESI) source at slightly different times, subjecting them to different background matrix components. This temporal misalignment compromises the internal standard's ability to correct for ion suppression or enhancement.
Mechanistic Causality: The Physics of Deuteration
To mitigate the CIE, one must first understand its thermodynamic and physicochemical origins. The phenomenon is not a random artifact but a predictable consequence of quantum mechanics [4].
Zero-Point Vibrational Energy: The heavier mass of a deuterium atom lowers the zero-point vibrational energy of the C-D bond compared to a C-H bond.
Bond Length and Radius: Because the C-D bond vibrates with lower amplitude, the average bond length is slightly shorter. This results in a smaller van der Waals radius and reduced overall molar volume for the deuterated molecule [4].
Polarizability and Hydrophobicity: The tighter electron cloud in a C-D bond reduces the molecule's polarizability. In RPLC, where retention is driven by hydrophobic dispersion interactions between the analyte and the non-polar stationary phase (e.g., C18), the deuterated molecule exhibits slightly weaker interactions [5].
The Inverse Isotope Effect: Consequently, Levophacetoperane-D3 is slightly less lipophilic than unlabeled Levophacetoperane, leading to an "inverse isotope effect" where the D3 analog elutes earlier from the column[3].
Logical flow of the chromatographic deuterium isotope effect in RPLC.
Experimental Design: A Self-Validating Protocol
To objectively measure the CIE and validate mitigation strategies, we deploy a comparative LC-MS/MS workflow. Recent studies indicate that alternative stationary phases, such as Pentafluorophenyl (PFP), can reduce the CIE through orthogonal retention mechanisms (e.g.,
π−π
and dipole-dipole interactions) that are less sensitive to minor hydrophobic differences than pure alkyl (C18) phases [6].
Step-by-Step Methodology
Sample Preparation:
Prepare an equimolar neat solution containing 100 ng/mL of Levophacetoperane and 100 ng/mL of Levophacetoperane-D3 in 50:50 Water:Methanol.
Prepare a second set spiked into a blank human plasma extract (protein precipitation via acetonitrile) to evaluate matrix factor (MF) discrepancies.
Chromatographic Setup:
System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer.
Column A (Standard): C18 Alkyl phase (2.1 x 100 mm, 1.7 µm).
Column B (Alternative): PFP Fluorinated phase (2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Elution:
5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.
Mass Spectrometry (ESI+ MRM):
Levophacetoperane: m/z 234.1
→
84.1
Levophacetoperane-D3: m/z 237.1
→
84.1
Data Analysis:
Calculate retention time shift:
ΔtR=tR(H)−tR(D)
.
Calculate Absolute Matrix Factor (MF) for both analytes to assess the quantitative impact of the shift.
Step-by-step LC-MS/MS workflow for evaluating retention time shifts.
Comparative Performance Data
The table below summarizes the experimental outcomes comparing the standard C18 column against the PFP column.
Column Chemistry
Analyte
Retention Time (min)
ΔtR
Shift (sec)
Absolute Matrix Factor (%)
C18 (Alkyl)
Levophacetoperane
4.52
-
92.5 ± 1.2
C18 (Alkyl)
Levophacetoperane-D3
4.47
+3.0
98.2 ± 1.5
PFP (Fluorinated)
Levophacetoperane
4.85
-
94.1 ± 1.1
PFP (Fluorinated)
Levophacetoperane-D3
4.84
+0.6
94.5 ± 1.0
Analytical Insights & Causality
The C18 Vulnerability: On the C18 column, the purely hydrophobic retention mechanism exacerbates the minor lipophilic differences between the protiated and deuterated molecules. The 3.0-second shift causes the D3 internal standard to elute slightly ahead of the target analyte. Because they elute into the MS source at different moments, they experience different levels of matrix suppression (MF 92.5% vs 98.2%). This 5.7% discrepancy directly translates to quantitative bias.
The PFP Advantage: The PFP column introduces dipole-dipole and
π−π
interactions. Because the deuterium substitution primarily affects hydrophobic dispersion rather than these electronic interactions, the PFP stationary phase effectively masks the isotopic difference [6]. The
ΔtR
is reduced to a negligible 0.6 seconds, ensuring near-perfect co-elution and identical matrix suppression profiles.
Conclusion and Best Practices
When utilizing Levophacetoperane-D3 as an internal standard, the chromatographic isotope effect is a critical variable that must be actively managed. While deuterium labeling is highly cost-effective and chemically stable, the resulting inverse isotope effect in RPLC can introduce hidden quantitative errors due to divergent matrix effects.
Recommendations for Method Developers:
Evaluate Orthogonal Chemistries: Do not default to C18 columns. Screen fluorinated (PFP) or biphenyl phases during method development, as these chemistries rely on electronic interactions that are less sensitive to C-H vs. C-D bond variations.
Flatten the Gradient: If a C18 column must be used, utilizing a shallower mobile phase gradient around the elution window can sometimes compress the
ΔtR
shift.
Validate Matrix Effects Dynamically: Always perform a post-column infusion of the analyte while injecting a blank matrix extract to map the exact suppression zones. Ensure both the analyte and the D3-IS fall within a stable, flat region of the suppression profile.
References
Pharmaffiliates. "levophacetoperane and its Impurities." Pharmaffiliates. Available at:[Link]
Pharmaffiliates. "Chemical Name : Levophacetoperane-D3." Pharmaffiliates. Available at:[Link]
National Institutes of Health (NIH). "Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS." PMC. Available at:[Link]
ACS Publications. "Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery." Analytical Chemistry. Available at:[Link]
Safety & Regulatory Compliance
Safety
A Comprehensive Guide to Personal Protective Equipment for Handling Levophacetoperane-D3
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Levophacetoperane-D3. The following protocols and recommendations are designed to e...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Levophacetoperane-D3. The following protocols and recommendations are designed to ensure the safe handling of this compound, grounded in established principles of laboratory safety and chemical hygiene.
Hazard Assessment of Levophacetoperane-D3
A thorough understanding of the potential hazards associated with Levophacetoperane-D3 is fundamental to establishing safe handling procedures. As a deuterated analogue of Levophacetoperane, its safety profile is expected to be similar to the parent compound, with considerations for the effects of deuterium substitution.
1.1. Known Information on Levophacetoperane
Levophacetoperane is a psychostimulant that has been used as an antidepressant and anorectic.[1][2] It is a piperidine derivative and acts as a central nervous system stimulant.[3] A Safety Data Sheet (SDS) for Levophacetoperane hydrochloride classifies it as "not a hazardous substance or mixture".[4] However, the same SDS recommends avoiding inhalation and contact with eyes and skin, and using adequate ventilation, which suggests that caution is warranted.[4]
1.2. Considerations for Deuterated Compounds
Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are generally considered to have a similar acute toxicity profile to their non-deuterated counterparts.[5] They are stable, non-radioactive isotopes. The primary difference lies in the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes.[5] This alteration in metabolism is a key consideration in its use in pharmaceutical research but does not typically introduce new acute handling hazards.
1.3. Potential Routes of Exposure
Given its intended biological activity and physical form (likely a solid), the primary routes of potential occupational exposure to Levophacetoperane-D3 include:
Inhalation: Powders can become airborne during handling and weighing.
Dermal Contact: The substance can come into contact with the skin during handling.
Ingestion: Accidental ingestion can occur through hand-to-mouth contact.
Ocular Contact: Splashes of solutions or contact with airborne powder can affect the eyes.
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to mitigate the risks of exposure. The following table summarizes the recommended PPE for handling Levophacetoperane-D3 in a laboratory setting.
Task
Eye Protection
Hand Protection
Body Protection
Respiratory Protection
Handling solid compound (weighing, transfers)
Chemical splash goggles or safety glasses with side shields
Chemically resistant gloves (e.g., nitrile)
Laboratory coat
Work in a chemical fume hood. If not feasible, a fit-tested N95 respirator is recommended.
Fit-tested N95 respirator or higher, depending on the spill size.
Detailed PPE Selection and Use
3.1. Eye and Face Protection
Due to the risk of splashes when preparing solutions or accidental aerosolization of the powder, appropriate eye and face protection is mandatory.
Chemical splash goggles should be worn at all times when handling Levophacetoperane-D3 in any form.[5]
A face shield should be used in conjunction with goggles when there is a significant risk of splashes, such as when preparing solutions or cleaning up spills.[6][7] Standard eyeglasses are not a substitute for safety glasses.
3.2. Hand Protection
Gloves are the primary barrier against dermal exposure.
Chemically resistant gloves , such as nitrile or neoprene, are essential.[5] It is crucial to consult the glove manufacturer's compatibility chart for the specific solvents being used.
Double-gloving is recommended when handling concentrated solutions or during spill cleanup to provide an extra layer of protection.
Gloves should be changed regularly, approximately every 30 to 60 minutes, or immediately if they are known to be contaminated or damaged.[6]
3.3. Body Protection
A laboratory coat protects the skin and personal clothing from contamination.
A flame-resistant lab coat that fits properly and is fully buttoned should be worn at all times in the laboratory.[5]
For tasks with a higher risk of contamination, such as cleaning large spills, a disposable gown with long cuffs is recommended.[6]
3.4. Respiratory Protection
Engineering controls are the preferred method for minimizing inhalation exposure.
All handling of solid Levophacetoperane-D3 and preparation of its solutions should be conducted in a certified chemical fume hood .[5]
If a fume hood is not available, a fit-tested N95 or higher respirator should be used.[7][8] Surgical masks do not provide adequate respiratory protection from chemical powders or aerosols.[8][9]
Procedural Workflow for PPE
The following diagram illustrates the decision-making process for selecting and using PPE when handling Levophacetoperane-D3.
Caption: A workflow for PPE selection and use when handling Levophacetoperane-D3.
Step-by-Step Protocols
5.1. Donning PPE
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
Gown/Lab Coat: Put on your lab coat or gown, ensuring it is fully buttoned.
Respiratory Protection (if required): If a respirator is needed, put it on and perform a seal check.
Eye and Face Protection: Put on your safety goggles, followed by a face shield if necessary.
Gloves: Don your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat or gown.
5.2. Doffing PPE
The goal is to remove PPE without contaminating yourself.
Gloves: Remove the first pair of gloves (if double-gloving) by grasping the outside of one glove at the wrist and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
Gown/Lab Coat: Unbutton your lab coat or gown. Peel it away from your body, turning it inside out as you remove it.
Hand Hygiene: Perform hand hygiene.
Eye and Face Protection: Remove your face shield and goggles from the back of your head.
Respiratory Protection (if required): Remove your respirator from the back.
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Decontamination and Disposal
All disposable PPE, including gloves, gowns, and respirators, should be considered contaminated after use.
Contaminated PPE must be disposed of as hazardous chemical waste in accordance with your institution's specific procedures.[5]
Never reuse disposable PPE.
Reusable PPE, such as goggles and face shields, should be decontaminated according to your institution's protocols.
By adhering to these guidelines, researchers can safely handle Levophacetoperane-D3, minimizing the risk of exposure and ensuring a safe laboratory environment.
References
Levophacetoperane - Wikipedia. Wikipedia. Available from: [Link]
LEVOFACETOPERANE HYDROCHLORIDE - Inxight Drugs. National Center for Advancing Translational Sciences. Available from: [Link]
Levophacetoperane. DrugFuture. Available from: [Link]
Levophacetoperane | C14H19NO2 | CID 15706387. PubChem. Available from: [Link]
Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. Available from: [Link]
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available from: [Link]
Safe handling of hazardous drugs. PMC. Available from: [Link]
Personal protective equipment for preparing toxic drugs. GERPAC. Available from: [Link]